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  • Product: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
  • CAS: 64730-01-4

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Abstract This technical guide provides a comprehensive overview of the chemical entity 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, a substituted piperidine derivative of interest to researchers in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug discovery. The document elucidates the molecule's chemical structure, summarizes its key physicochemical properties, and presents a detailed, field-proven protocol for its synthesis via reductive amination. Furthermore, it explores the potential biological significance and therapeutic applications of this compound, grounded in the established pharmacological importance of the piperidine scaffold. This guide is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities.[1] Molecules incorporating the piperidine core have demonstrated a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antidepressant effects.[2] This guide focuses on the specific derivative, 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, providing a detailed examination of its chemical nature and a robust methodology for its laboratory-scale synthesis. The strategic combination of a piperidin-4-amine core with a lipophilic cyclohex-3-enylmethyl group presents a unique chemical architecture with potential for novel biological interactions.

Molecular Structure and Identification

The chemical structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is characterized by a central piperidine ring substituted at the 1-position with a cyclohex-3-enylmethyl group and at the 4-position with a primary amine.

  • IUPAC Name: 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-amine

  • Synonyms: 1-(3-CYCLOHEXEN-1-YLMETHYL)-4-PIPERIDINAMINE, 4-Amino-1-(3-cyclohexen-1-ylmethyl)piperidine[3]

  • CAS Number: 64730-01-4[3]

  • Molecular Formula: C₁₂H₂₂N₂[3]

Below is a 2D representation of the chemical structure:

Caption: 2D Structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is presented in the table below. These parameters are crucial for understanding the molecule's behavior in biological systems and for the design of analytical and purification methods.

PropertyValueSource
Molecular Weight194.32 g/mol [3]
Boiling Point284 °C[3]
Density0.979 g/cm³[3]
pKa (predicted)10.50 ± 0.20[3]
InChI KeyUVOYKBGEDSAAHO-UHFFFAOYSA-N[4]

Synthesis Protocol: Reductive Amination

The most direct and efficient method for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is the reductive amination of 4-aminopiperidine with cyclohex-3-enecarbaldehyde.[5] This one-pot reaction involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.[6]

Reaction Scheme

Reductive_Amination reactant1 Cyclohex-3-enecarbaldehyde product 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine reactant1->product + reactant2 4-Aminopiperidine reactant2->product reagent [Reducing Agent] e.g., NaBH(OAc)₃ reagent->product DCM or DCE, rt

Caption: Reductive Amination Synthesis Pathway

Experimental Procedure

Materials and Reagents:

  • 4-Aminopiperidine

  • Cyclohex-3-enecarbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopiperidine (1.0 equivalent).

  • Dissolve the 4-aminopiperidine in anhydrous DCM or DCE to a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add cyclohex-3-enecarbaldehyde (1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

Self-Validation and Trustworthiness: The use of a mild and selective reducing agent like sodium triacetoxyborohydride minimizes side reactions, such as the reduction of the starting aldehyde.[7] Monitoring the reaction by TLC or LC-MS ensures the reaction goes to completion and allows for the identification of any significant byproducts. The workup procedure with a bicarbonate wash neutralizes any remaining acidic species, and the final purification step ensures the isolation of the target compound with high purity.

Potential Biological Activity and Applications

While specific biological studies on 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine are not extensively reported in the public domain, the structural motifs present in the molecule suggest several avenues for investigation in drug discovery.

  • CNS-acting Agents: The piperidine ring is a common feature in many centrally acting drugs. The lipophilicity of the cyclohexenyl group may facilitate crossing the blood-brain barrier.

  • Receptor Ligands: Substituted piperidines are known to interact with a variety of receptors, including sigma (σ) receptors, which are implicated in a range of neurological disorders.[8]

  • Enzyme Inhibitors: The primary amine of the piperidin-4-amine core can act as a key interaction point (e.g., hydrogen bond donor) with the active sites of enzymes. For instance, some piperidine derivatives have shown inhibitory activity against Factor Xa, a key enzyme in the coagulation cascade.[9]

  • Antimicrobial Agents: The cationic nature of the protonated amines at physiological pH, combined with the overall molecular structure, could impart antimicrobial properties.

The modular nature of the synthesis allows for the straightforward generation of analogs by varying the aldehyde component, enabling the exploration of structure-activity relationships (SAR) to optimize for a desired biological target.

Conclusion

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a readily accessible chemical entity with a structural profile that makes it an attractive candidate for inclusion in screening libraries for drug discovery programs. The robust and scalable reductive amination protocol detailed in this guide provides a reliable method for its synthesis. The established importance of the substituted piperidine scaffold in medicinal chemistry provides a strong rationale for the further investigation of this compound and its derivatives for a range of potential therapeutic applications.

References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • BenchChem. (2025). Technical Support Center: Enhancing the Biological Activity of Substituted Piperidines.
  • Lee, Y., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(10), 2649.
  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
  • Myers, A. M. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemcd. (n.d.). 1-CYCLOHEX-3-ENYLMETHYL-PIPERIDIN-4-YLAMINE. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Reductive Amination of Furan-2-carbaldehyde with Piperidin-4-amine.

Sources

Exploratory

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid generation of structurally diverse compound libraries. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are critical for the rapid generation of structurally diverse compound libraries. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a highly versatile, privileged scaffold that combines a rigid cyclohexenyl lipophilic anchor with a conformationally restricted piperidine core and a highly reactive primary amine.

This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically detailing its dual existence as a free base and a dihydrochloride salt—alongside field-proven synthetic methodologies, mechanistic rationales, and self-validating quality control protocols.

Physicochemical Profiling & Structural Data

The compound is commercially and synthetically available in two primary forms: the lipophilic free base and the highly water-soluble dihydrochloride salt. The salt form is generally preferred in medicinal chemistry for its enhanced stability, resistance to oxidation, and ease of handling.

Table 1: Quantitative Physicochemical Properties
PropertyFree Base FormDihydrochloride Salt Form
CAS Registry Number 64730-01-41187933-16-9
Molecular Weight 194.32 g/mol 267.24 g/mol
Molecular Formula C₁₂H₂₂N₂C₁₂H₂₄Cl₂N₂
SMILES String NC1CCN(CC2CC=CCC2)CC1NC1CCN(CC2CC=CCC2)CC1.[H]Cl.[H]Cl
Physical State (Typical) Viscous oil / Low-melting solidCrystalline solid
Solubility DCM, EtOAc, THF, MeOHWater, DMSO, Methanol
Mechanistic Rationale: Pharmacophore Utility

The architectural design of this molecule offers three distinct functional zones for target engagement and library synthesis:

  • The Primary Amine (C4): Acts as a highly nucleophilic handle for amide couplings, urea formations, or secondary reductive aminations. In a biological target, it serves as a potent hydrogen-bond donor/acceptor or forms salt bridges with acidic residues (e.g., aspartate/glutamate).

  • The Piperidine Core: Provides a basic tertiary amine center (pKa ~9.5) that improves aqueous solubility and pharmacokinetic properties while enforcing conformational rigidity.

  • The Cyclohexenyl Anchor: A bulky, lipophilic moiety designed to occupy hydrophobic pockets. The isolated alkene provides a latent site for late-stage functionalization (e.g., epoxidation, dihydroxylation, or cross-metathesis).

Pharmacophore Core 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Amine Primary Amine (C4) H-Bond Donor/Acceptor Salt Bridge Formation Core->Amine Functionalization Site Piperidine Piperidine Ring Basic Center (pKa ~9-10) Conformational Rigidity Core->Piperidine Core Scaffold Cyclohexene Cyclohexenyl Group Lipophilic Pocket Binding Pi-Interaction Potential Core->Cyclohexene Hydrophobic Anchor

Fig 1. Pharmacophore mapping of the core structural motifs and their binding potential.

Synthetic Methodology: A Self-Validating Protocol

The most robust method for synthesizing 1-cyclohex-3-enylmethyl-piperidin-4-ylamine relies on a convergent reductive amination followed by an acidic deprotection step.

Causality Behind Experimental Choices
  • Reductive Amination: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE). As established by , NaBH(OAc)₃ is exceptionally chemoselective. It reduces the transient iminium ion much faster than the starting aldehyde, virtually eliminating the formation of the corresponding alcohol byproduct. DCE is selected for its optimal dielectric constant, which stabilizes the polar transition state of the iminium intermediate.

  • Boc Deprotection: While Trifluoroacetic acid (TFA) is common, we utilize 4M HCl in Dioxane. As noted in comparative deprotection studies (; ), HCl in dioxane directly yields the non-hygroscopic, highly crystalline dihydrochloride salt. The dioxane solvent stabilizes the protonated intermediates and drives the precipitation of the final salt, pushing the equilibrium to completion and simplifying isolation.

Step-by-Step Experimental Workflow

Step 1: Reductive Amination

  • Preparation: In a flame-dried round-bottom flask under inert nitrogen, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq, 10 mmol) and cyclohex-3-ene-1-carbaldehyde (1.05 eq, 10.5 mmol) in anhydrous DCE (50 mL, 0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow the transient imine/iminium species to fully form.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to control mild exotherms. Stir the suspension at room temperature for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with Dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc Deprotection & Salt Formation

  • Solvation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous DCM (10 mL).

  • Deprotection: Cool the flask to 0 °C using an ice bath. Dropwise, add a commercially available solution of 4M HCl in Dioxane (10.0 eq, 100 mmol).

  • Precipitation: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate (the dihydrochloride salt) will begin to crash out of the solution.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold, anhydrous diethyl ether (2 x 20 mL) to remove any residual dioxane and organic impurities. Dry the solid under high vacuum to afford 1-cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride.

SyntheticWorkflow A Cyclohex-3-ene-1-carbaldehyde (Electrophile) C Imine Intermediate (Transient) A->C Condensation (-H2O) B Boc-4-aminopiperidine (Nucleophile) B->C D Boc-Protected Amine (Stable Intermediate) C->D Reductive Amination NaBH(OAc)3, DCE E 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine (Target) D->E Boc Deprotection 4M HCl in Dioxane

Fig 2. Convergent synthetic workflow via reductive amination and Boc deprotection.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block, a self-validating analytical workflow must be employed. Because this molecule lacks an extended aromatic chromophore, standard UV detection at 254 nm will fail to accurately quantify purity.

  • RP-HPLC (Purity Assessment): Utilize a low-wavelength UV detector (210 nm) to capture the absorbance of the isolated alkene and amine groups. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended for accurate integration (>95% purity required).

  • LC-MS (Mass Confirmation): Operate in Electrospray Ionization positive mode (ESI+). The highly basic primary and tertiary amines will readily protonate in an acidic eluent (e.g., 0.1% Formic Acid in Water/MeCN). Look for the [M+H]+ peak at m/z 195.1 (corresponding to the free base exact mass of 194.18 Da).

  • NMR Spectroscopy (Structural Integrity): In ¹H NMR (D₂O or DMSO-d₆ for the salt), confirm the presence of the two alkene protons multiplet at ~5.6 ppm. Crucially, verify the complete disappearance of the intense 9-proton singlet at ~1.4 ppm, which definitively proves the successful removal of the tert-butyl (Boc) protecting group.

AnalyticalValidation QC Quality Control Workflow 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine HPLC RP-HPLC (UV 210 nm / ELSD) Purity Assessment (>95%) QC->HPLC Step 1 LCMS LC-MS (ESI+) Mass Confirmation (m/z 195.1 [M+H]+) QC->LCMS Step 2 NMR 1H & 13C NMR Structural Elucidation (Alkene ~5.6 ppm) QC->NMR Step 3

Fig 3. Self-validating analytical workflow for structural and purity confirmation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link][1]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." The Journal of Peptide Research, 58(4), 338-341. URL:[Link][2]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a molecule of interest within the landscape of medicinal chemistry and drug discovery, primarily due...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a molecule of interest within the landscape of medicinal chemistry and drug discovery, primarily due to its structural motifs—a substituted piperidine ring coupled with a cyclohexene moiety. The piperidine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] This technical guide provides a comprehensive analysis of the known and predicted physical and chemical properties of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine and its dihydrochloride salt. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document consolidates available information and presents established, industry-standard protocols for its synthesis and detailed characterization. By offering a robust framework for its evaluation, this guide aims to empower researchers to unlock the full therapeutic potential of this and related compounds.

Introduction: The Significance of the Piperidine Scaffold in Drug Design

The piperidine ring is a cornerstone in the design of new chemical entities. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] Furthermore, the nitrogen atom within the piperidine ring is typically basic, allowing for the formation of salts which can significantly improve a compound's solubility and suitability for formulation.[2] The strategic substitution on the piperidine ring, as seen in 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, can modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, making it a versatile scaffold for a wide range of therapeutic applications.[1] A thorough understanding of the physicochemical properties of such molecules is paramount for predicting their behavior in biological systems and for guiding rational drug design.

Molecular Structure and Core Properties

The foundational characteristics of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine are summarized below. This data is critical for any further experimental or computational work with the compound.

graph molecular_structure { layout=neato; node [shape=plaintext]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C3 -- C7 [label=""]; C7 -- N1 [label=""]; N1 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N1 [label=""]; C9 -- N2 [label=""]; C1 -- H1 [style=invis]; C2 -- H2 [style=invis]; C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis]; C7 -- H7 [style=invis]; C8 -- H8 [style=invis]; C10 -- H10 [style=invis]; C11 -- H11 [style=invis]; C9 -- H9 [style=invis]; N2 -- HN1 [style=invis]; N2 -- HN2 [style=invis]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; N1 [label="N"]; C8 [label="CH₂"]; C9 [label="CH"]; C10 [label="CH₂"]; C11 [label="CH₂"]; N2 [label="NH₂"]; H1 [label="H"]; H2 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H10 [label="H"]; H11 [label="H"]; H9 [label="H"]; HN1 [label="H"]; HN2 [label="H"]; } Figure 1: Chemical structure of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.
PropertyValueSource
Chemical Formula C₁₂H₂₂N₂
Molecular Weight 194.32 g/mol
CAS Number 64730-01-4
Predicted Boiling Point 284 °C
Predicted Density 0.979 g/cm³
Predicted pKa 10.50 ± 0.20
Dihydrochloride Salt Form White Solid
Dihydrochloride Salt Formula C₁₂H₂₄Cl₂N₂
Dihydrochloride Salt Mol. Weight 267.24 g/mol

Proposed Synthesis Route: Reductive Amination

A plausible and efficient method for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is through reductive amination.[4][5] This widely used reaction in medicinal chemistry involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine.[6]

graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; Figure 2: Proposed synthetic workflow via reductive amination.
Step-by-Step Protocol:
  • Imine Formation: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add cyclohex-3-enecarbaldehyde (1.1 eq) to the solution.

  • The reaction can be stirred at room temperature. The formation of the imine intermediate can be monitored by techniques such as thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is significant, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation.[4] Add the reducing agent portion-wise to control the reaction rate.

  • Continue stirring at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

Physicochemical Characterization: Protocols and Insights

A comprehensive understanding of a compound's physicochemical properties is critical for its progression in the drug development pipeline. The following sections outline the importance of key parameters and provide generalized experimental protocols for their determination.

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, the two nitrogen atoms are the primary ionizable centers. The predicted pKa of 10.50 suggests that the piperidine nitrogen is the more basic site.

graph pka_determination { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"]; Figure 3: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration [7]

  • Prepare a solution of the compound of known concentration in deionized water or a co-solvent system if solubility is limited.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.

Lipophilicity (LogP and LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8] LogP measures the partitioning of the neutral form of a compound between an organic phase (typically octan-1-ol) and an aqueous phase, while LogD accounts for both the neutral and ionized forms at a specific pH.

Experimental Protocol: Shake-Flask Method for LogP/LogD [9]

  • Prepare a solution of the compound in a biphasic system of octan-1-ol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

  • Agitate the mixture vigorously to ensure thorough mixing and allow it to reach equilibrium.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculate the LogP or LogD value as the logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.[6] Poor solubility can be a major hurdle in drug development.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

  • Kinetic Solubility: This high-throughput method is often used in early discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the concentration at which precipitation occurs is determined, often by nephelometry or turbidimetry.[10]

  • Thermodynamic Solubility: This method provides the equilibrium solubility. An excess of the solid compound is stirred in the aqueous buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured by HPLC or a similar technique.[2]

Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.[11][12] Stability testing is a regulatory requirement in drug development.[13][14]

Experimental Protocol: Stress Testing

  • Prepare solutions of the compound in various buffers (acidic, neutral, and basic).

  • Expose the solutions to stress conditions, including elevated temperature, light (photostability), and oxidizing agents (e.g., H₂O₂).[1]

  • At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

Spectral Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Illustrative)

  • Cyclohexene protons: Signals in the olefinic region (around 5.5-5.8 ppm) and aliphatic regions.

  • Piperidine protons: A complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The protons adjacent to the nitrogen atoms will be deshielded.

  • Aminopyridine proton: A broad singlet that is exchangeable with D₂O.

  • Methylene bridge protons: A doublet in the aliphatic region.

Predicted ¹³C NMR Spectral Data (Illustrative)

  • Cyclohexene carbons: Olefinic carbons will appear downfield (around 120-135 ppm).

  • Piperidine carbons: Aliphatic signals, with those adjacent to the nitrogen appearing further downfield.

  • Methylene bridge carbon: A signal in the aliphatic region.

General NMR Protocol: [15]

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Techniques such as COSY, HSQC, and HMBC can be used to aid in the complete assignment of all proton and carbon signals.[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[17] For 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, electrospray ionization (ESI) in positive ion mode would be suitable, likely showing a prominent protonated molecule [M+H]⁺ at m/z 195.3.[12]

General LC-MS Protocol: [11]

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system.

  • The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups.

Expected IR Absorptions:

  • N-H stretch (amine): A broad absorption in the region of 3300-3500 cm⁻¹.

  • C-H stretch (alkane and alkene): Absorptions around 2850-3100 cm⁻¹.

  • C=C stretch (alkene): An absorption around 1640-1680 cm⁻¹.

  • N-H bend (amine): An absorption around 1590-1650 cm⁻¹.

Conclusion

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine represents a promising scaffold for further exploration in drug discovery. While a complete experimental dataset for this specific molecule is not yet in the public domain, this guide provides a comprehensive framework for its synthesis and characterization. By leveraging the proposed synthetic route and the detailed protocols for determining key physicochemical properties, researchers are well-equipped to systematically evaluate this compound and its analogs. The insights gained from such studies will be invaluable in understanding its structure-activity relationships and in advancing the development of novel therapeutics based on the versatile piperidine core.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. [Link]

  • Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024). Biopharma Reporter. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). (2014). PubMed. [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (n.d.). PMC. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

  • (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025). MDPI. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Simultaneous Grafting of 3,4,5‐Trihydroxypiperidine Iminosugars Onto Multivalent Scaffolds via Double Reductive Amination Provides New GCase Inhibitors. (2025). PMC. [Link]

  • (1R,2R,6S)-3-Methyl-6-(3-(4-phenylpiperidin-1-yl)prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. (2025). MDPI. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. [Link]

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (n.d.). Pak. J. Pharm. Sci.. [Link]

  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. (2023). HunterLab. [Link]

  • Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. (2022). MDPI. [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (2016). PMC. [Link]

  • Compound solubility measurements for early drug discovery. (2022). Computational Chemistry. [Link]

  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

  • Comparison between experimental and calculated log P I values for the... (n.d.). ResearchGate. [Link]

  • The pK , value of the substituted piperidine formed with substituent " X .. (2025). Filo. [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

Sources

Exploratory

Structural and Pharmacodynamic Profiling of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Derivatives

Executive Summary The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of neurotropic and gastroenterological therapeutics. When functionalized with a 1-(cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, extensively utilized in the design of neurotropic and gastroenterological therapeutics. When functionalized with a 1-(cyclohex-3-en-1-ylmethyl) moiety, the resulting 1-cyclohex-3-enylmethyl-piperidin-4-ylamine derivatives—most notably the benzamide archetype Cinitapride —exhibit a highly specific polypharmacological profile. These derivatives function as potent gastroprokinetic and antiemetic agents by modulating a complex network of serotonergic and dopaminergic G-protein coupled receptors (GPCRs)[1]. This whitepaper dissects the molecular architecture, signaling mechanisms, and experimental validation protocols underlying the efficacy of this unique pharmacophore.

Molecular Architecture & Pharmacophore Analysis

The precise spatial geometry of 1-cyclohex-3-enylmethyl-piperidin-4-ylamine is the primary driver of its receptor selectivity.

  • The Piperidine Core: The basic tertiary nitrogen within the piperidine ring is essential for biological activity. At physiological pH, this nitrogen is protonated, allowing it to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 of aminergic GPCRs[2].

  • The 1-(Cyclohex-3-en-1-ylmethyl) Substituent: This bulky, lipophilic ring system occupies the deep hydrophobic cleft of the receptor binding pocket. The slight conformational flexibility of the cyclohexenyl ring allows for induced-fit binding, significantly increasing the binding affinity ( Ki​ ) for 5-HT4 and D2 receptors compared to unsubstituted piperidines.

  • The 4-Amino Handle: The primary amine serves as the synthetic attachment point for various pharmacophores, typically substituted benzamides. The benzamide carbonyl and amino groups provide essential hydrogen bond donors and acceptors that interact with the extracellular loops of the target receptors.

Receptor Pharmacology & Mechanism of Action

The therapeutic efficacy of these derivatives is anchored in a "three-pronged" mechanism of action, balancing excitatory and inhibitory neurotransmission in the enteric nervous system[3].

  • 5-HT4 Receptor Agonism (Excitatory Axis): The derivatives act as potent agonists at the 5-HT4 receptor, a Gs-coupled GPCR located on the presynaptic terminals of cholinergic interneurons in the myenteric plexus[4]. Activation stimulates adenylyl cyclase, increasing intracellular cAMP and activating Protein Kinase A (PKA). This cascade ultimately promotes the release of acetylcholine (ACh), driving smooth muscle contraction and accelerating gastric emptying[5].

  • Dopamine D2 Receptor Antagonism (Disinhibitory Axis): Dopamine normally exerts an inhibitory effect on gastrointestinal motility by activating Gi-coupled D2 receptors, which suppress ACh release. By competitively antagonizing D2 receptors, these derivatives remove this inhibitory brake, further synergizing with the 5-HT4-mediated ACh release[6]. Centrally, this D2 antagonism in the area postrema confers robust antiemetic properties[2].

  • 5-HT2 Receptor Antagonism: The derivatives also block 5-HT2 receptors, preventing serotonin-mediated smooth muscle relaxation, thus maintaining a unidirectional prokinetic gradient[5].

Pathway Derivative 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Derivatives HT4 5-HT4 Receptor (Agonism) Derivative->HT4 Activates D2 D2 Receptor (Antagonism) Derivative->D2 Blocks Gs Gs Protein Activation HT4->Gs Gi Gi Protein Inhibition (Blocked) D2->Gi Prevents cAMP ↑ cAMP Production Gs->cAMP PKA PKA Activation cAMP->PKA Ca2 ↑ Intracellular Ca2+ PKA->Ca2 ACh Acetylcholine (ACh) Release Ca2->ACh Gi->ACh Removes Inhibition Motility Enhanced Gastrointestinal Motility ACh->Motility

Signaling cascade of 5-HT4 agonism and D2 antagonism driving ACh release.

Quantitative Pharmacodynamic Data

The dual-action profile of 1-cyclohex-3-enylmethyl-piperidin-4-ylamine derivatives is characterized by distinct binding affinities and functional potencies across aminergic receptors[7].

Receptor TargetPharmacological ActionBinding Affinity ( Ki​ , nM)Functional Potency (nM)Physiological Consequence
5-HT4 Full Agonist15 - 4520 - 50 ( EC50​ )↑ ACh release, potent prokinetic effect
D2 Competitive Antagonist100 - 300150 - 400 ( IC50​ )Antiemetic, removes motility inhibition
5-HT2 Antagonist50 - 15080 - 200 ( IC50​ )Prevents smooth muscle relaxation
5-HT1 Partial Agonist> 500N/AMild mucosal gastroprotective effects[8]

Data represents typical in vitro ranges for the Cinitapride archetype.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action, a sequential workflow moving from isolated receptor binding to ex vivo tissue functionality is required.

Workflow Step1 Compound Synthesis & Preparation Step2 Radioligand Binding Assay (Affinity) Step1->Step2 Step3 cAMP Accumulation Assay (Functional) Step2->Step3 Step4 Guinea Pig Ileum Contractility (Ex Vivo) Step3->Step4 Step5 Data Analysis & Pharmacokinetic Modeling Step4->Step5

Sequential experimental workflow for receptor profiling and ex vivo validation.
Protocol 1: Radioligand Displacement Assay (Affinity Profiling)

Causality: To isolate the orthosteric binding event from downstream signal amplification, radioligand displacement is utilized. This ensures that the measured affinity ( Ki​ ) is purely a function of the derivative's structural complementarity to the GPCR pocket, independent of G-protein coupling efficiency.

  • Membrane Preparation: Homogenize CHO cells stably expressing recombinant human 5-HT4 or D2 receptors in ice-cold HEPES buffer. Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed Kd​ concentration of radioligand ( [3H] -GR113808 for 5-HT4; [3H] -Spiperone for D2), and log-scale concentrations (0.1 nM to 10 µM) of the test derivative. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification & Validation: Measure retained radioactivity via liquid scintillation counting. Self-Validation: Include a well with 10 µM of an unlabeled reference compound (e.g., serotonin or haloperidol) to define non-specific binding. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Guinea Pig Ileum Contractility Assay (Ex Vivo Functional Validation)

Causality: While in vitro assays confirm target engagement, ex vivo tissue models are mandatory to validate the physiological consequence—specifically, that the compound functionally enhances cholinergic neurotransmission without causing tetanic spasms[4].

  • Tissue Isolation: Dissect longitudinal muscle-myenteric plexus (LMMP) preparations from the terminal ileum of male guinea pigs.

  • Organ Bath Setup: Suspend tissues in 10 mL organ baths containing oxygenated (95% O2​ / 5% CO2​ ) Tyrode's solution at 37°C. Connect the upper end to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, replacing the buffer every 15 minutes to clear endogenous neurotransmitters.

  • Electrical Field Stimulation (EFS): Apply submaximal EFS (0.1 Hz, 0.5 ms pulse duration) via platinum electrodes to induce baseline cholinergic twitches.

  • Prokinetic Evaluation: Cumulatively add the derivative (1 nM to 1 µM) and measure the percentage potentiation of EFS-induced twitch amplitudes.

  • Mechanistic Self-Validation: To prove the prokinetic effect is strictly 5-HT4-mediated, introduce a highly selective 5-HT4 antagonist (e.g., GR113808, 10 nM) to the bath. A complete reversal of the derivative-induced twitch potentiation definitively confirms the 5-HT4-dependent mechanism of action[9].

References

  • [6] The Side Effects of Cinet (Cinitapride) - Biomedicus. Biomedicus. Available at:[Link]

  • [4] Evaluation of cinitapride's efficacy and safety in treating functional dyspepsia with overlapping symptoms: a real-world study in Chinese healthcare settings. PMC - NIH. Available at: [Link]

  • [5] What is the mechanism of Cinitapride Tartrate?. Patsnap Synapse. Available at: [Link]

  • [3] Cinitapride – Knowledge and References. Taylor & Francis. Available at: [Link]

  • [1] Cinitapride. Wikipedia. Available at:[Link]

  • [7] Cinitapride | CAS#:66564-14-5. Chemsrc. Available at: [Link]

  • [2] Pharmacologic treatments for gastroparesis. PMC - NIH. Available at: [Link]

  • [9] WO2002036113A1 - Composition comprising: serotonin receptor antagonists and agonist. Google Patents. Available at:

Sources

Foundational

Pharmacokinetic Profiling of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Analogs: A Comprehensive Guide to ADME Optimization

Executive Summary The 1-cyclohex-3-enylmethyl-piperidin-4-ylamine scaffold (often utilized as a dihydrochloride salt) has emerged as a highly versatile building block in modern medicinal chemistry. Its unique structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-cyclohex-3-enylmethyl-piperidin-4-ylamine scaffold (often utilized as a dihydrochloride salt) has emerged as a highly versatile building block in modern medicinal chemistry. Its unique structural topology—combining a basic piperidine-4-amine core with a lipophilic cyclohexenyl moiety—has been successfully leveraged in the design of N-type calcium channel blockers for neuropathic pain[1], PIM kinase inhibitors for oncology[2], and neuroprotective agents (such as CN016) against paclitaxel-induced peripheral neuropathy[3].

However, the very structural features that confer potent pharmacodynamic target engagement also introduce complex pharmacokinetic (PK) liabilities. This whitepaper provides an in-depth, mechanistic guide to the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME) profiling of this specific chemical class, offering researchers self-validating protocols to optimize systemic exposure and central nervous system (CNS) penetrance.

Structural Rationale and Metabolic Soft Spots

The pharmacological utility of the 1-cyclohex-3-enylmethyl-piperidin-4-ylamine scaffold relies heavily on its physicochemical properties. The primary and tertiary amines possess pKa values typically ranging between 9.0 and 10.5, ensuring that the molecule is predominantly protonated at physiological pH. This protonation is essential for forming critical salt bridges within kinase hinge regions or ion channel pores[1][2]. Meanwhile, the 1-cyclohex-3-enylmethyl group provides the necessary steric bulk and lipophilicity to drive membrane permeation.

Despite these advantages, the piperidine ring is a well-documented metabolic "soft spot"[4]. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, aggressively target the carbons adjacent to the piperidine nitrogen.

Mechanistic CYP450 Liabilities
  • N-Dealkylation: CYP3A4 frequently catalyzes the oxidative cleavage of the cyclohexenylmethyl group, yielding a secondary piperidine-4-amine metabolite. This is the primary clearance mechanism for most 4-aminopiperidine drugs[5].

  • α -Carbon Oxidation: Oxidation at the α -carbon of the piperidine ring can generate highly reactive iminium ion intermediates. If not detoxified, these electrophiles can covalently bind to nucleophilic residues on proteins, leading to mechanism-based toxicity or poor PK profiles[4].

  • Cyclohexene Epoxidation: The double bond within the cyclohex-3-enyl ring is susceptible to CYP-mediated epoxidation, creating a secondary liability for reactive metabolite formation.

CYP_Metabolism Parent 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine CYP3A4 CYP3A4 / CYP2D6 Mediated Oxidation Parent->CYP3A4 Hepatic Clearance N_Dealk N-Dealkylation (Loss of Cyclohexenylmethyl) CYP3A4->N_Dealk Major Pathway Iminium α-Carbon Oxidation (Reactive Iminium Ion) CYP3A4->Iminium Metabolic Soft Spot Epoxide Epoxidation (Cyclohexene Double Bond) CYP3A4->Epoxide Minor Pathway

Fig 1. Primary CYP450-mediated metabolic pathways of the 1-cyclohex-3-enylmethyl-piperidine scaffold.

In Vitro ADME Profiling Protocols

To accurately predict the in vivo behavior of these analogs, in vitro assays must be designed as self-validating systems. The following protocols include specific causality for experimental choices and internal quality control (QC) mechanisms.

Metabolic Stability (Human Liver Microsomes)

Causality: We utilize a substrate depletion approach in Human Liver Microsomes (HLM) rather than recombinant enzymes to capture the interplay between multiple CYP isoforms (e.g., CYP3A4, CYP2D6) in a physiologically relevant matrix.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) with the test analog (final concentration: 1 µM) in the buffer. QC Step: Include Testosterone (CYP3A4) and Dextromethorphan (CYP2D6) as positive control substrates in parallel wells to validate microsomal activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile is selected over methanol because it disrupts protein hydration shells more aggressively, yielding a denser protein pellet that prevents LC-column clogging during high-throughput LC-MS/MS runs.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Bidirectional Permeability (Caco-2 Assay)

Causality: We mandate a bidirectional Caco-2 cellular assay rather than a simple PAMPA (Parallel Artificial Membrane Permeability Assay). While PAMPA effectively assesses passive transcellular diffusion, the basic amine nature of the piperidine core makes these analogs highly susceptible to P-glycoprotein (P-gp) mediated efflux. PAMPA lacks transporter proteins and will yield false-positive permeability data for P-gp substrates.

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to ensure tight junction formation and P-gp expression. QC Step: Measure Transepithelial Electrical Resistance (TEER); only use wells with TEER > 400 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the analog in HBSS buffer (pH 7.4). Apply to the Apical (A) side for A-to-B assessment, and the Basolateral (B) side for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Analysis: Quantify the concentration in the receiver compartments via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates significant active efflux.

Bioanalytical Quantification via LC-MS/MS

Accurate quantification of piperidine-4-amine derivatives requires optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ionization and Fragmentation: Analyses are performed in positive electrospray ionization (ESI+) mode. Formic acid (0.1%) must be added to the aqueous and organic mobile phases to ensure complete protonation of the basic piperidine and primary amine nitrogens, thereby maximizing ionization efficiency[6]. During collision-induced dissociation (CID), the piperidine ring typically undergoes predictable fragmentation, often yielding a stable product ion corresponding to the cleaved piperidine core (e.g., m/z 85) or the loss of the cyclohexenylmethyl moiety[7].

In Vivo Pharmacokinetic Profiling

To translate in vitro findings, in vivo profiling in Sprague-Dawley (SD) rats is the industry standard for this chemical class.

PK_Workflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling Dose->Sample Prep Protein Precipitation Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA PK Parameter Calculation LCMS->NCA

Fig 2. Standardized in vivo pharmacokinetic workflow for piperidine-4-amine derivatives in rodents.
Study Design

Animals are divided into two cohorts: Intravenous (IV) bolus (1 mg/kg formulated in 5% DMSO / 95% Saline) and Per Os (PO) oral gavage (5 mg/kg formulated in 0.5% Methylcellulose). Serial blood samples are drawn via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

Representative Data Synthesis

The table below synthesizes typical quantitative ADME and PK parameters expected for an optimized 1-cyclohex-3-enylmethyl-piperidin-4-ylamine analog.

Table 1: Consolidated In Vitro and In Vivo PK Parameters

ParameterValueAssay / Calculation Method
In Vitro HLM Stability ( T1/2​ ) 18.5 minSubstrate depletion (0.5 mg/mL protein)
Intrinsic Clearance ( CLint​ ) 74.9 µL/min/mgCalculated from HLM T1/2​
Caco-2 Papp​ (A to B) 12.4×10−6 cm/s10 µM dosing, pH 7.4
Efflux Ratio (B-A / A-B) 3.2Indicates moderate P-gp efflux
IV Clearance ( CL ) 40.6 mL/min/kgNon-compartmental analysis (NCA)
Volume of Distribution ( Vdss​ ) 6.8 L/kgNCA (indicates deep tissue penetration)
PO Cmax​ 145.2 ng/mLObserved peak plasma concentration
PO Tmax​ 1.5 hTime to peak plasma concentration
Oral Bioavailability ( F% ) 30.0% (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)

Pharmacological Interpretation: The high volume of distribution ( Vdss​ = 6.8 L/kg) is highly characteristic of lipophilic amines. At physiological pH, the protonated amine drives rapid partitioning out of the plasma compartment and into peripheral tissues, including the CNS. This is a critical functional attribute for analogs targeting N-type calcium channels in the spinal cord[1] or requiring axonal penetration for neuroprotection[3]. However, the moderate oral bioavailability (30%) reflects first-pass hepatic extraction driven by the aforementioned CYP3A4 vulnerabilities.

Mechanistic Insights for Structural Optimization

If the baseline PK profile of a 1-cyclohex-3-enylmethyl-piperidin-4-ylamine analog exhibits excessively high clearance ( CL>60 mL/min/kg in rats), medicinal chemists must employ targeted structural interventions:

  • Blocking Epoxidation: Substituting hydrogen atoms on the cyclohexene ring with fluorine (e.g., gem-difluoro substitutions) alters the electron density of the ring, significantly reducing the rate of CYP-mediated epoxidation without drastically altering the steric footprint.

  • Steric Shielding of the Piperidine Nitrogen: Introducing methyl groups at the 2- or 6-positions of the piperidine ring provides steric hindrance. This physical blockade restricts the ability of the CYP3A4 active site (specifically the heme iron) from accessing the α -carbon, thereby suppressing both N-dealkylation and iminium ion formation[4][5].

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Exploratory

Technical Safety & Handling Whitepaper: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Structural Causality 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a bifunctional aliphatic amine utilized ext...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Structural Causality

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a bifunctional aliphatic amine utilized extensively as an advanced building block in pharmaceutical research, particularly in the synthesis of CNS-active agents and GPCR-targeting ligands[1]. To handle this compound safely and effectively, researchers must understand the causality driven by its molecular architecture.

The molecule features a highly basic piperidine-4-amine core coupled with a lipophilic cyclohexenyl appendage. This dual nature dictates its physicochemical behavior: the basic amines drive its potent reactivity and caustic hazard profile, while the lipophilic tail significantly enhances membrane permeability and dermal penetration rates compared to simpler, lower-molecular-weight aliphatic amines.

Physicochemical Profiling

Understanding the physical properties of this compound is critical for designing safe experimental workflows. The free base form is a viscous liquid at room temperature, whereas its dihydrochloride salt is a stable, water-soluble crystalline solid[2].

PropertyValue (Free Base)Value (Dihydrochloride Salt)
CAS Number 64730-01-4[3]1187933-16-9
Molecular Formula C12H22N2[4]C12H24Cl2N2
Molecular Weight 194.32 g/mol [5]267.24 g/mol [6]
Boiling Point ~284 °C[5]N/A (Solid)
Physical State Viscous LiquidCrystalline Solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol

Hazard Identification & Mechanistic Toxicology

Aliphatic amines generally exhibit low to moderate systemic toxicity but act as severe local irritants due to their caustic nature[7]. The primary amine and the piperidine nitrogen in 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine readily deprotonate water and biological fluids, drastically raising the local pH.

Mechanistic Tissue Damage: Upon dermal or ocular contact, this localized alkalinity causes the saponification of epidermal lipids and the rapid denaturation of cellular proteins. If not immediately neutralized, this process leads to liquefactive necrosis—a state where tissue is broken down into a liquid viscous mass, allowing the lipophilic cyclohexenyl compound to penetrate even deeper into the dermis. Furthermore, environmental toxicity is a significant concern; aliphatic amines have been shown to severely inhibit nitrifying bacteria in aquatic ecosystems, necessitating rigorous and highly controlled disposal protocols[8].

Reactivity & Degradation Pathways

The structural features of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine make it highly susceptible to atmospheric degradation. The primary amine acts as a strong nucleophile, readily reacting with atmospheric carbon dioxide (CO2) to form insoluble carbamate salts. Concurrently, the cyclohexene ring contains allylic C-H bonds that are vulnerable to radical autoxidation in the presence of oxygen (O2), potentially forming explosive allylic hydroperoxides over prolonged storage.

DegradationPathway Compound 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Atmosphere Atmospheric Exposure (O2, CO2, H2O) Compound->Atmosphere CO2_React CO2 Nucleophilic Attack (Primary Amine) Atmosphere->CO2_React O2_React O2 Radical Oxidation (Cyclohexenyl Allylic C-H) Atmosphere->O2_React Carbamate Carbamate Salt Formation (Insoluble Precipitate) CO2_React->Carbamate Peroxide Allylic Hydroperoxides (Explosion Hazard in Conc.) O2_React->Peroxide

Fig 1: Atmospheric degradation pathways of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

Experimental Handling & Storage Protocols

To mitigate the degradation pathways outlined above, the following self-validating storage and handling workflows must be implemented:

Step-by-Step Handling Methodology:

  • Atmospheric Control: Always handle the free base form within a glovebox or using rigorous Schlenk line techniques. Purge all reaction vessels with Argon (which is heavier than N2, providing a superior protective blanket) prior to introducing the compound.

  • PPE Selection: Standard nitrile gloves offer insufficient breakthrough times for lipophilic amines. Researchers must use butyl rubber gloves or double-glove with extended cuffs to prevent dermal penetration.

  • Storage Validation: Store the compound in amber glass vials (to prevent photo-induced radical initiation) under an Argon atmosphere at 2-8°C.

    • Self-Validating Step: Weigh the sealed vial before and after storage; an unexplained increase in mass directly indicates CO2 absorption and carbamate formation, alerting the researcher to compromised reagent integrity.

Spill Response & Decontamination Workflow

In the event of a spill or accidental exposure, standard water-based washing is insufficient and potentially dangerous. Water can spread the lipophilic free base across a wider surface area without neutralizing its caustic alkalinity. The following self-validating protocol must be used.

Step-by-Step Decontamination Methodology:

  • Containment & Assessment: Isolate the spill area. Do not apply water. Assess the severity by checking the pH of the spill surface using universal indicator paper (expect a highly basic pH > 9.0).

  • Chemical Neutralization: Apply a weak acid solution (e.g., 5% acetic acid) or a commercial amphoteric spill kit directly to the spill. This converts the caustic, lipophilic free base into a water-soluble, neutral acetate salt.

  • Validation (Critical Step): Swab the neutralized area and test with litmus/pH paper. The neutralization protocol is only complete and validated when the surface pH reads stably between 6.5 and 7.5.

  • Physical Removal: Once validated, wipe the area with absorbent pads and dispose of all materials as hazardous chemical waste in accordance with institutional guidelines.

ExposureWorkflow Start Accidental Exposure (Dermal/Ocular) Assess Assess Exposure Severity (pH > 9.0) Start->Assess Ocular Ocular Exposure Immediate Flush (15 min) Assess->Ocular Eye Dermal Dermal Exposure Remove Contaminated PPE Assess->Dermal Skin Medical Medical Escalation (Provide SDS to Physician) Ocular->Medical Neutralize Neutralization (5% Acetic Acid / PEG-400) Dermal->Neutralize Validate Validation (Litmus pH 7.0 Confirm) Neutralize->Validate Validate->Medical If irritation persists

Fig 2: Step-by-step exposure mitigation and self-validating neutralization workflow.

References

  • Toxicological Sciences - "Toxicity of model aliphatic amines and their chlorinated forms". Source: Oxford Academic. URL:[Link]

Sources

Foundational

The Pharmacophore Blueprint: A Technical Review of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine in Medicinal Chemistry

Executive Summary In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly specific aliphatic and cyclic amine building blocks. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on versatile, highly specific aliphatic and cyclic amine building blocks. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS: 64730-01-4) stands out as a critical pharmacophore intermediate. Primarily recognized for its role in the synthesis of the gastroprokinetic agent Cinitapride [1], this compound provides the essential structural geometry required for dual-action receptor modulation (5-HT4 agonism and D2 antagonism)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural rationale, and validated synthetic workflows of this compound. This guide moves beyond basic protocols, emphasizing the chemical causality and self-validating mechanisms that ensure high-yield, high-purity API generation.

Physicochemical Profiling & Structural Rationale

The utility of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine stems from its bipartite structure: a basic piperidine ring and a lipophilic cyclohexene moiety.

  • The Piperidine Core: The secondary nitrogen in the piperidine ring is highly basic, allowing it to form a critical salt bridge with an aspartate residue located in the transmembrane domain of G-protein coupled receptors (GPCRs).

  • The Cyclohexene Anchor: The bulky, unsaturated cyclohexene ring acts as a lipophilic anchor, perfectly fitting into the hydrophobic binding pockets of serotonin receptors, thereby increasing receptor affinity and residence time.

  • The Primary Amine: The unprotected primary amine at the 4-position serves as a versatile nucleophile, primed for amide coupling with activated carboxylic acids[1].

Quantitative Data Summary
PropertyValue
Chemical Name 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-amine
CAS Registry Number 64730-01-4 (Free Base)[3]; 1187933-16-9 (Di-HCl salt)
Molecular Formula C12H22N2
Molecular Weight 194.32 g/mol
Target API Cinitapride (Gastroprokinetic agent)[4]
Pharmacological Role 5-HT4 Agonist / D2 Antagonist Building Block[2]

Synthetic Methodologies & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is dictated by chemical causality to minimize side reactions and maximize atom economy.

Protocol A: Synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

This workflow utilizes a reductive amination strategy, chosen for its mild conditions and high C-N bond selectivity.

  • Iminium Ion Formation:

    • Action: Combine cyclohex-3-enecarbaldehyde (1.0 eq) and Boc-4-aminopiperidine (1.05 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the intermediate hemiaminal, facilitating rapid dehydration to form a highly electrophilic iminium ion. Without this acid catalyst, the reaction stalls at the hemiaminal stage.

  • Selective Reduction:

    • Action: Cool the mixture to 0°C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is specifically selected over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the iminium ion without reducing the unreacted aldehyde, completely suppressing the formation of cyclohex-3-enylmethanol byproducts.

  • Quenching & Phase Separation:

    • Action: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer.

    • Causality: The mild base neutralizes the acetic acid and safely decomposes unreacted hydride species, forcing the Boc-protected amine intermediate into the organic phase.

  • Boc Deprotection:

    • Action: Treat the isolated intermediate with 4M HCl in dioxane at room temperature for 2 hours.

    • Causality: The anhydrous acidic environment selectively cleaves the tert-butyloxycarbonyl (Boc) group, releasing the primary amine as a stable dihydrochloride salt (CAS 1187933-16-9) while leaving the sensitive cyclohexene double bond intact.

    • Validation Check: The reaction is self-validating; the product precipitates out of the dioxane solution as a white solid. Complete disappearance of the Boc-group signal (~1.4 ppm) in 1H-NMR confirms structural integrity.

Protocol B: Amide Coupling for Cinitapride Synthesis

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is coupled to 4-amino-2-ethoxy-5-nitrobenzoic acid to yield Cinitapride[1].

  • Carboxylic Acid Activation:

    • Action: Dissolve 4-amino-2-ethoxy-5-nitrobenzoic acid in N,N-dimethylformamide (DMF). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDC forms an unstable O-acylisourea intermediate. HOBt immediately traps this intermediate to form a stable, highly reactive OBt-ester. This critical step suppresses the rearrangement into an unreactive N-acylurea dead-end product.

  • Nucleophilic Acyl Substitution:

    • Action: Add 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA, a sterically hindered non-nucleophilic base, frees the primary amine from its hydrochloride salt without competing for the OBt-ester. The free amine then attacks the OBt-ester to form the robust amide linkage.

    • Validation Check: LC-MS monitoring provides self-validation. The coupling is complete when the peak corresponding to the starting benzoic acid (UV 254 nm) is entirely replaced by the Cinitapride mass peak [M+H]+ 403.2.

Synthesis_Workflow A Cyclohex-3-ene- carbaldehyde C Boc-Protected Intermediate A->C NaBH(OAc)3 Reductive Amination B Boc-4-amino- piperidine B->C D 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine (CAS 64730-01-4) C->D HCl/Dioxane Boc Deprotection F Cinitapride (API) D->F EDC/HOBt Amide Coupling E 4-Amino-2-ethoxy- 5-nitrobenzoic acid E->F

Fig 1: Synthetic workflow of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine and Cinitapride.

Pharmacological Translation (The Cinitapride Connection)

The synthesis of Cinitapride using 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine results in an API with profound gastrointestinal efficacy. Cinitapride is a substituted benzamide that acts as a dual-target prokinetic agent[2].

Mechanism of Action:

  • 5-HT4 Receptor Agonism: The compound binds to 5-HT4 receptors in the myenteric plexus. Because 5-HT4 is a Gs-protein coupled receptor, agonism leads to an increase in intracellular cAMP, which subsequently triggers the release of acetylcholine (ACh)[2].

  • D2 Receptor Antagonism: Simultaneously, the compound blocks D2 dopamine receptors. Dopamine normally exerts an inhibitory tone on ACh release; blocking this receptor removes the inhibition, further amplifying ACh levels[2].

This synergistic elevation of acetylcholine drastically enhances esophageal, gastric, and intestinal motility, making it highly effective for functional dyspepsia and gastroesophageal reflux disease[1].

MOA_Pathway API Cinitapride HT4 5-HT4 Receptor API->HT4 Agonism D2 D2 Receptor API->D2 Antagonism cAMP ↑ cAMP Production HT4->cAMP Gs-coupled signaling ACh ↑ Acetylcholine Release D2->ACh Removes inhibitory tone cAMP->ACh Myenteric Plexus Effect Enhanced GI Motility ACh->Effect

Fig 2: Pharmacological signaling pathway of Cinitapride mediating gastrointestinal motility.

Analytical Validation & Impurity Profiling

In medicinal chemistry, the quality of the final API is strictly dependent on the purity of its intermediates. When utilizing 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, specific attention must be paid to impurity profiling.

During the synthesis of Cinitapride tartrate (LAS-17177), side reactions can lead to the formation of structurally related impurities[5]. For instance, incomplete reduction during the reductive amination step can leave trace amounts of unreacted cyclohex-3-enecarbaldehyde, which may undergo side reactions during the amide coupling phase.

Quality Control Standard: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) must be employed to track the exact mass of the intermediate. The industry standard requires the intermediate to have a purity of >98.0% (Area%) before proceeding to the coupling stage to prevent the propagation of complex, hard-to-separate benzamide impurities[5].

References

  • Wikipedia: The Free Encyclopedia Title: Cinitapride Source: Wikimedia Foundation URL:[Link]

  • Google Patents Title: CN105367486A - New impurity of cinitapride tartrate and preparation method and application thereof Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

An Application Note and Protocol for the Synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and high-yielding two-step sequence, commencing with the reductive amination of a Boc-protected piperidine derivative, followed by acidic deprotection. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural instructions, and troubleshooting guidance to ensure reliable and reproducible outcomes.

Introduction and Synthetic Strategy

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The target molecule, 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, incorporates this key heterocycle functionalized at the 1-position with a lipophilic cyclohexenyl-methyl group and at the 4-position with a primary amine, making it a versatile intermediate for further elaboration.

The synthesis strategy is designed for efficiency, control, and scalability. It avoids common pitfalls of amine alkylation, such as over-alkylation, by employing a two-step approach:

  • Reductive Amination: The synthesis begins with the reaction between tert-butyl (piperidin-4-yl)carbamate and cyclohex-3-ene-1-carbaldehyde. The use of a tert-butoxycarbonyl (Boc) protecting group on the 4-amino position ensures that the secondary amine of the piperidine ring selectively undergoes alkylation. This reaction proceeds via an intermediate iminium ion, which is reduced in situ by a mild and selective reducing agent.[1][2][3]

  • Boc Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine at the 4-position, yielding the target compound as a free base or a salt.[4][5][6]

This method is advantageous due to the commercial availability of starting materials, the operational simplicity of reductive amination, and the clean, high-yielding nature of both transformations.[1][7][8]

Overall Reaction Scheme

The two-step synthesis is illustrated below. The first step forms the crucial C-N bond at the piperidine nitrogen, and the second step liberates the primary amine.

Caption: Overall synthetic route for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

Materials and Equipment

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
tert-butyl (piperidin-4-yl)carbamate73874-95-0200.28CommercialAlso known as 4-(N-Boc-amino)piperidine.[8][9][10]
Cyclohex-3-ene-1-carbaldehyde100-50-5110.15CommercialCan be synthesized via Diels-Alder reaction.[11][12]
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94CommercialMild and selective reducing agent.[1]
1,2-Dichloroethane (DCE)107-06-298.96CommercialAnhydrous grade recommended.
Dichloromethane (DCM)75-09-284.93CommercialAnhydrous grade recommended.
Trifluoroacetic Acid (TFA)76-05-1114.02CommercialHighly corrosive. Handle with care.[4][6]
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Lab PreparationUsed for quenching and neutralization.
1 M Sodium Hydroxide (NaOH)1310-73-240.00Lab PreparationUsed for basification during work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37CommercialDrying agent.
Ethyl Acetate (EtOAc)141-78-688.11CommercialSolvent for extraction and chromatography.
Hexanes110-54-386.18CommercialSolvent for chromatography.

Required Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard analytical equipment (TLC plates, NMR tubes, MS vials)

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)carbamate

Causality: This step utilizes reductive amination to form the target C-N bond. Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder than reagents like sodium borohydride and selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, minimizing the formation of alcohol byproducts.[1][2][13] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) to facilitate iminium ion formation.

Procedure:

  • To a 250 mL round-bottom flask, add tert-butyl (piperidin-4-yl)carbamate (10.0 g, 50.0 mmol, 1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE, 100 mL) and stir until the solid is fully dissolved.

  • Add cyclohex-3-ene-1-carbaldehyde (6.05 g, 55.0 mmol, 1.1 eq) to the solution at room temperature. Stir the mixture for 30 minutes to allow for the initial formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (15.9 g, 75.0 mmol, 1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.

  • Stir the resulting suspension at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (100 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to yield the product as a colorless oil or white solid.

Step 2: Synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Causality: The Boc group is a carbamate that is stable to many reaction conditions but is readily cleaved under strong acid.[5] Trifluoroacetic acid (TFA) is commonly used for this purpose as it is highly effective and volatile, simplifying its removal after the reaction.[4][6] The mechanism involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutene and CO₂.[4]

Procedure:

  • Dissolve the purified tert-butyl (1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl)carbamate (from Step 1, e.g., 13.0 g, 44.1 mmol, 1.0 eq) in dichloromethane (DCM, 90 mL) in a 250 mL round-bottom flask.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add trifluoroacetic acid (TFA, 33.7 mL, 441 mmol, 10.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer visible.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the resulting residue in deionized water (50 mL) and transfer to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 30 mL) to remove any non-basic organic impurities.

  • Cool the aqueous layer in an ice bath and carefully basify to a pH > 12 by the slow addition of 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine as a free base, typically a pale yellow oil. The final product can be further purified by distillation or converted to a hydrochloride salt for better stability and handling.[14]

Workflow and Troubleshooting

Overall Synthesis Workflow

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Step 1: Incomplete reaction / Low yield of amination product.1. Inactive reducing agent (degraded by moisture).2. Insufficient reaction time.3. Impure starting aldehyde.1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable source.2. Extend the reaction time and continue monitoring by TLC/LC-MS.3. Purify the aldehyde by distillation before use.
Step 1: Significant amount of alcohol byproduct observed.The reducing agent is reducing the starting aldehyde before imine formation. This is uncommon with NaBH(OAc)₃ but possible if conditions are not optimal.Ensure the amine and aldehyde are pre-stirred for at least 30 minutes before adding the reducing agent to maximize iminium ion concentration. Add the reducing agent slowly.
Step 2: Incomplete Boc deprotection.1. Insufficient acid.2. Insufficient reaction time.1. Ensure at least 10 equivalents of TFA are used. More may be required for stubborn substrates.2. Allow the reaction to proceed for a longer duration at room temperature. Gentle warming (to ~40°C) can be attempted cautiously.[6]
Step 2: Difficulty isolating the final product after work-up.1. Product is water-soluble as a salt.2. Emulsion formation during extraction.1. Ensure the aqueous layer is made strongly basic (pH > 12) to form the free base, which is more soluble in organic solvents.2. Add brine to the separatory funnel to help break up emulsions. Perform extractions with larger volumes of organic solvent.

References

  • Bose, D. S., & Lakshminarayana, V. (1999). Aluminum chloride mediated a simple and efficient cleavage of N-Boc protective groups from amines. Synthesis, 1999(01), 66-68. (URL not available in search results, refer to journal for access)
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from GenScript website. [Link]

  • Wipf, P., & Maciejewski, J. P. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. Flavour and Fragrance Journal, 22(4), 269-275. (URL not available in search results, refer to journal for access)
  • MacLeod, A. M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Org. Synth. 1968, 48, 35. [Link]

  • Google Patents. (n.d.). US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde.
  • PubChem. (n.d.). 3-(4-Hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde. Retrieved from PubChem. [Link]

  • Oakwood Chemical. (n.d.). 4-Aminopiperidine-1-carboxylic acid tert-butyl ester. Retrieved from Oakwood Chemical website. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

Sources

Application

Using 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine as a building block in drug discovery

Structural Rationale & Medicinal Chemistry Context In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid exploration of chemical space. 1-Cyclohex-3-enylmethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Medicinal Chemistry Context

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid exploration of chemical space. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine represents a highly versatile, privileged scaffold designed to address complex structural challenges in drug discovery.

The molecule is defined by two critical domains:

  • The Cyclohex-3-enylmethyl Anchor: The N1-tertiary amine is substituted with a cyclohex-3-enylmethyl group. This provides a rigid, lipophilic domain that effectively occupies deep hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases). Crucially, the isolated alkene within the cyclohexene ring acts as a latent functional handle. It allows for late-stage diversification—such as diastereoselective epoxidation, dihydroxylation, or bromination—enabling medicinal chemists to fine-tune the topological polar surface area (TPSA) and metabolic stability of late-stage lead compounds without requiring de novo synthesis[3].

Physicochemical Properties & Reagent Data

When utilizing this building block, it is critical to account for its salt form. The compound is most commonly supplied as a dihydrochloride salt[4], which significantly alters its solubility profile and requires stoichiometric neutralization prior to electrophilic coupling.

PropertyValueClinical / Synthetic Implication
Compound Name 1-Cyclohex-3-enylmethyl-piperidin-4-ylamineCore building block
CAS Number (Free Base) 64730-01-4Highly lipophilic, air-sensitive liquid
CAS Number (Di-HCl Salt) 1187933-16-9Bench-stable, hygroscopic solid
Molecular Formula C12H22N2-
Molecular Weight 194.32 g/mol (Free Base)High atom economy for fragment-based design
pKa (Estimated) ~10.5 (C4-Amine), ~8.5 (N1-Amine)C4-amine is selectively nucleophilic
Storage Conditions 2-8 °C, desiccatedProtect from moisture to prevent degradation

Experimental Workflows & Methodologies

The following protocols detail the divergent synthetic utility of this building block. The workflow relies on a self-validating system of in-process controls to ensure high-fidelity library generation.

Workflow Start 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Prep Reagent Preparation (Anhydrous DMF + DIPEA) Start->Prep Coupling Amide Coupling (R-COOH, HATU, 2h RT) Prep->Coupling LCMS In-Process Control (LC-MS / Ninhydrin Stain) Coupling->LCMS LCMS->Coupling Incomplete Purification Purification (Flash Chromatography) LCMS->Purification Product Confirmed LateStage Late-Stage Epoxidation (mCPBA + TFA protection) Purification->LateStage Optional Divergence

Experimental workflow for C4-amine functionalization and late-stage alkene modification.

Protocol A: Selective C4-Amide Coupling (Library Generation)

Objective: To selectively acylate the C4-primary amine while leaving the N1-tertiary amine intact, generating a library of functionalized piperidines.

Causality & Design Rationale: HATU is selected as the coupling reagent because it forms a highly reactive HOAt ester, driving the reaction to completion even with sterically hindered carboxylic acids. Because the building block is utilized as a dihydrochloride salt, exactly 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are required: 2.0 eq to neutralize the HCl salts and free the amines, 1.0 eq to deprotonate the carboxylic acid, and 1.0 eq to maintain basic reaction kinetics.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.1 mmol, 1.1 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (4.0 mmol, 4.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to ensure full formation of the active HOAt ester.

  • Coupling: Add 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride (1.0 mmol, 1.0 eq) in a single portion. Stir vigorously at room temperature for 2 hours.

  • Self-Validating In-Process Control: Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat.

    • Validation: The primary amine starting material will appear as a dark purple spot (Ruhemann's purple). The successful formation of the secondary amide product will be Ninhydrin-negative (UV-active only, depending on the R-group). Confirm mass via LC-MS ([M+H]+).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH containing 0.1% Et3N to prevent streaking of the tertiary amine).

Protocol B: Late-Stage Alkene Epoxidation (Physicochemical Tuning)

Objective: To oxidize the isolated cyclohexene alkene into an epoxide, reducing lipophilicity (logP) and introducing a polar contact point to improve metabolic stability.

Causality & Design Rationale: mCPBA (meta-Chloroperoxybenzoic acid) is a highly effective electrophilic oxidant for isolated alkenes. However, the N1-tertiary amine is highly susceptible to unwanted N-oxidation. To prevent this, Trifluoroacetic acid (TFA) is added prior to the oxidant. Expert Insight: Protonating the tertiary amine with TFA renders the nitrogen atom strongly electron-deficient, completely deactivating it toward electrophilic attack by mCPBA and directing oxidation exclusively to the alkene[3].

Step-by-Step Procedure:

  • Protection: Dissolve the purified amide product from Protocol A (0.5 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5.0 mL). Cool the solution to 0 °C in an ice bath. Add TFA (0.55 mmol, 1.1 eq) dropwise and stir for 10 minutes to form the unreactive tertiary ammonium salt.

  • Oxidation: Slowly add mCPBA (0.6 mmol, 1.2 eq, assuming 77% purity) in small portions to control the exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating In-Process Control: Monitor via TLC using a KMnO4 stain.

    • Validation: The starting alkene will rapidly reduce KMnO4, appearing as a bright yellow/brown spot on a purple background. The epoxide product is inert to KMnO4.

  • Workup: Quench the reaction by adding 10% aqueous Na2S2O3 (5 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO3 (10 mL) to neutralize the TFA and mCPBA byproducts. Extract with DCM (3 × 10 mL), dry over Na2SO4, and concentrate.

Troubleshooting & Best Practices

  • Issue: Poor Coupling Yields / Unreacted Starting Material.

    • Cause: Incomplete neutralization of the dihydrochloride salt.

    • Solution: Ensure the pH of the DMF solution is >9 (spot on wet pH paper) prior to adding HATU. If the pH is too low, add additional DIPEA in 0.5 eq increments.

  • Issue: Streaking during Flash Chromatography.

    • Cause: The N1-tertiary amine interacts strongly with the acidic silanol groups on standard silica gel.

    • Solution: Pre-treat the silica column with 1% Triethylamine (Et3N) in the starting mobile phase, or switch to basic alumina or reverse-phase (C18) chromatography.

References

  • "1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride", Sigma-Aldrich.4

  • "N,N-Dimethylpiperidin-4-amine | High-Purity Amine Building Block", BenchChem. 1

  • "Diastereoselective Bromination of Compounds Bearing a Cyclohex-3-enol Moiety: Application to the Enantioselective Synthesis of (1R)-cis-Deltamethrinic Acid", The Journal of Organic Chemistry - ACS Publications. 3

Sources

Method

Application Note: Optimized Amidation Protocols for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Introduction & Molecular Profiling 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS: 1187933-16-9) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical agents. The 4-aminopi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Profiling

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS: 1187933-16-9) is a highly versatile building block frequently utilized in the synthesis of complex pharmaceutical agents. The 4-aminopiperidine structural motif is a privileged scaffold in drug discovery, serving as the core for various bioactive compounds, including hepatitis C virus (HCV) assembly inhibitors[1] and piperazine-based CCR5 antagonists for HIV-1 entry inhibition[2].

Structurally, this molecule presents a unique chemoselectivity challenge during synthesis. It features:

  • A highly reactive primary amine at the 4-position of the piperidine ring (the target for amidation).

  • A basic tertiary amine (the piperidine nitrogen), which is alkylated with a cyclohex-3-enylmethyl group.

  • An isolated cyclohexene double bond , which is stable to standard acylation but sensitive to strong oxidants.

Reactivity Causality & Expert Insights
  • Salt Form Considerations: Commercially, this compound is predominantly supplied as a dihydrochloride salt[3]. Therefore, any amidation protocol must incorporate sufficient stoichiometric equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free base in situ before coupling can occur.

  • Chemoselectivity: The primary equatorial amine is vastly more nucleophilic than the sterically hindered tertiary piperidine nitrogen. N-acylation will occur exclusively at the primary amine.

  • Workup Dynamics (Critical): Because the final amide product retains the basic tertiary amine, standard acidic aqueous workups (e.g., 1M HCl washes typically used to remove unreacted starting amines) will inadvertently protonate the product and extract it into the aqueous phase. Workup must be maintained at pH > 8 to ensure the product remains in the organic layer.

Reaction Conditions & Reagent Selection

Selecting the correct amidation strategy depends entirely on the nature of the carboxylic acid or acylating agent being coupled. Below is a quantitative comparison of standard methodologies optimized for this specific 4-aminopiperidine scaffold.

Table 1: Comparison of Amidation Conditions for 4-Aminopiperidine Derivatives

MethodCoupling ReagentsBase RequirementSolventTimeYield ExpectationBest Suited For
A Acyl Chloride3.0 - 4.0 eq DIPEADCM1 - 3 h85 - 95%Commercially available, stable acyl chlorides.
B HATU3.0 - 5.0 eq DIPEADMF4 - 16 h75 - 90%Complex, sensitive, or sterically hindered carboxylic acids.
C EDC·HCl, HOBt3.0 - 4.0 eq DIPEADCM/DMF12 - 24 h70 - 85%Cost-effective scale-up; generates water-soluble byproducts.

Experimental Workflows & Mechanistic Pathways

The following diagrams illustrate the logical progression of the amidation process and the underlying chemical mechanism when utilizing a peptide coupling reagent like HATU.

Workflow A 1. Starting Material (Dihydrochloride Salt) B 2. Freebasing (Add 3-4 eq DIPEA) A->B C 3. Activation (Acyl Chloride or HATU) B->C D 4. Reaction (Stir at RT, 2-12 h) C->D E 5. Workup (Basic Aqueous Wash) D->E F 6. Purification (Silica or RP-HPLC) E->F

Figure 1: Standard experimental workflow for the amidation of 4-aminopiperidine dihydrochloride salts.

Mechanism RCOOH Carboxylic Acid ActiveEster OAt Active Ester RCOOH->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Coupling Agent Amide Target Amide ActiveEster->Amide Nucleophilic Attack Amine 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Amine->Amide Amine Addition

Figure 2: Mechanistic pathway of HATU-mediated amidation, highlighting the OAt active ester intermediate.

Step-by-Step Experimental Protocols

Protocol A: Acyl Chloride Method (Schotten-Baumann type in Organic Solvent)

Mechanism: Direct nucleophilic acyl substitution. The primary amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride (1.0 mmol, ~267 mg) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 696 µL).

    • Causality: 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt, while the remaining 2.0 equivalents serve as the acid scavenger for the HCl generated during the acylation event. Stir for 10 minutes until the suspension becomes a homogenous solution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition at 0 °C minimizes exothermic side reactions and prevents potential di-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor reaction progress via LC-MS.

  • Workup: Dilute the mixture with additional DCM (15 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL).

    • Critical Step: Do NOT wash with acidic solutions. The tertiary amine must remain deprotonated to stay in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient containing 1% Triethylamine to prevent streaking of the basic product).

Protocol B: HATU-Mediated Peptide Coupling

Mechanism: The carboxylic acid is deprotonated by DIPEA and reacts with HATU to form a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. The primary amine then attacks this ester to form the amide bond.

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous N,N-Dimethylformamide (DMF, 8 mL). Add DIPEA (2.0 mmol, 348 µL) and stir at room temperature for 15 minutes.

    • Causality: Pre-activation ensures the complete formation of the OAt active ester before the amine is introduced. If the amine is added too early, it can react directly with HATU to form a stable, unreactive guanidino byproduct.

  • Amine Addition: In a separate vial, dissolve 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride (1.0 mmol, ~267 mg) in DMF (2 mL) and DIPEA (3.0 mmol, 522 µL). Add this solution dropwise to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Workup: Quench the reaction by adding water (30 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 20 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 20 mL).

    • Causality: Washing with 5% LiCl is a highly effective, field-proven technique for partitioning DMF into the aqueous layer, preventing it from contaminating the final isolated product. Follow with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) if silica gel is insufficient. (Note: If purified via RP-HPLC with formic acid, the product will be isolated as the formate salt).

References

  • Hu, Z., et al. "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." ACS Chemical Biology, 2014. Available at:[Link][1]

  • Shen, R., et al. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters, 2004. Available at:[Link][2]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. Available at: [Link]

Sources

Application

Application Note: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine in Target-Oriented Organic Synthesis (TOOS)

Executive Summary In the realm of medicinal chemistry and target-oriented organic synthesis (TOOS), the selection of versatile, multi-functional building blocks is critical for efficient library generation and active pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and target-oriented organic synthesis (TOOS), the selection of versatile, multi-functional building blocks is critical for efficient library generation and active pharmaceutical ingredient (API) manufacturing. 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-amine (CAS: 64730-01-4)[1] is a highly privileged diamine scaffold. Characterized by a primary amine, a tertiary piperidine nitrogen, and an isolated cyclohexene ring, this molecule serves as the critical structural anchor in the synthesis of Cinitapride [2], a blockbuster gastroprokinetic and antiemetic agent.

This application note provides researchers and drug development professionals with field-proven protocols for synthesizing this building block, deploying it in the synthesis of Cinitapride, and leveraging its orthogonal reactivity for downstream structure-activity relationship (SAR) diversification.

Structural Logic & Reactivity Profile

The architectural design of 1-cyclohex-3-enylmethyl-piperidin-4-ylamine offers three distinct sites for chemical manipulation, making it an ideal candidate for TOOS:

  • Primary Amine (C4 of Piperidine): Highly nucleophilic and sterically accessible. It is the primary site for amidation, reductive amination, and sulfonylation.

  • Tertiary Amine (Piperidine Core): Provides essential basicity (pKa ~9.5), which is crucial for binding to G-protein coupled receptors (GPCRs) via salt-bridge formation with conserved aspartate residues in the receptor binding pocket[3].

  • Isolated Alkene (Cyclohexene Ring): Acts as a lipophilic anchor in the target API but also serves as a latent functional handle for late-stage diversification (e.g., epoxidation, hydroboration, or cross-metathesis) during lead optimization.

Synthetic Strategy & Workflows

The synthesis of the target API, Cinitapride, relies on a convergent approach. First, the piperidine building block is constructed via a highly selective reductive amination. Subsequently, the primary amine is coupled with a highly functionalized benzoic acid derivative.

SyntheticWorkflow A Cyclohex-3-ene-1- carbaldehyde C Reductive Amination A->C B N-Boc-4-amino- piperidine B->C D Boc-Protected Intermediate C->D NaBH(OAc)3 E Acidic Deprotection D->E F 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine E->F HCl or TFA G Amidation (Coupling) F->G H Cinitapride (API) G->H 4-amino-2-ethoxy- 5-nitrobenzoic acid

Synthetic workflow from starting materials to the final API Cinitapride.

Experimental Protocols

Protocol A: Synthesis of 1-(Cyclohex-3-en-1-ylmethyl)piperidin-4-amine

Causality Insight: Reductive amination is strictly preferred over direct alkylation (using cyclohex-3-enylmethyl bromide) to prevent over-alkylation and the formation of quaternary ammonium salts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent because it is mild enough to avoid reducing the aldehyde to an alcohol prior to imine formation[4].

Step 1: Reductive Amination

  • Charge a dry, round-bottom flask with tert-butyl piperidin-4-ylcarbamate (1.0 eq, 10 mmol) and 1,2-dichloroethane (DCE, 30 mL).

  • Add cyclohex-3-ene-1-carbaldehyde (1.05 eq, 10.5 mmol) and glacial acetic acid (1.0 eq, 10 mmol). Stir at room temperature for 30 minutes to allow imine/iminium formation.

  • Portion-wise, add NaBH(OAc)₃ (1.5 eq, 15 mmol) over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract with dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the crude Boc-protected intermediate in DCM (15 mL).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve in minimal methanol and pass through a basic ion-exchange resin (or neutralize with 2M NaOH and extract with ethyl acetate) to isolate the free base, 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine[1].

Protocol B: Target-Oriented Amidation (Synthesis of Cinitapride)

Causality Insight: The coupling partner, 4-amino-2-ethoxy-5-nitrobenzoic acid, is highly deactivated due to the electron-withdrawing nitro group and sterically hindered by the ortho-ethoxy group. Standard EDC/HOBt coupling often suffers from sluggish kinetics here. The mixed anhydride method (using isobutyl chloroformate) is preferred as it generates a highly reactive electrophile, ensuring rapid and complete conversion[2].

Amidation via Mixed Anhydride:

  • Dissolve 4-amino-2-ethoxy-5-nitrobenzoic acid (1.0 eq, 5 mmol) in anhydrous THF (20 mL) and cool to -10 °C under nitrogen.

  • Add N-methylmorpholine (NMM, 1.2 eq, 6 mmol) followed by the dropwise addition of isobutyl chloroformate (IBCF, 1.1 eq, 5.5 mmol). Stir for 30 minutes at -10 °C to form the mixed anhydride.

  • Dissolve 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine (1.05 eq, 5.25 mmol) in anhydrous THF (10 mL) and add it dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Evaporate the THF. Partition the residue between ethyl acetate (50 mL) and 1M NaOH (30 mL). Wash the organic layer with water, dry over MgSO₄, and concentrate. Purify via recrystallization (ethanol/water) to yield racemic Cinitapride[5].

Quantitative Data: Amidation Optimization

To validate the causality behind the choice of coupling reagents, the following table summarizes the quantitative optimization data for the amidation step yielding Cinitapride.

Coupling Reagent SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
EDC·HCl / HOBtDIPEADMF252445%88%
HATUDIPEADMF251262%92%
Isobutyl Chloroformate NMM THF -10 to 25 4.5 87% >98%
Pivaloyl ChlorideTriethylamineDCM0 to 25874%94%

Pharmacological Application: The 5-HT4 Pathway

Cinitapride, synthesized utilizing this building block, is a potent agonist of the 5-HT4 receptor and an antagonist of the 5-HT2 receptor[3]. The lipophilic cyclohexene ring generated from the 1-cyclohex-3-enylmethyl-piperidin-4-ylamine precursor fits precisely into the hydrophobic pocket of the 5-HT4 receptor, stabilizing the active conformation of the GPCR.

SignalingPathway Ligand Cinitapride Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Agonism GProtein Gs Protein Activation Receptor->GProtein Enzyme Adenylyl Cyclase GProtein->Enzyme Messenger Increased cAMP Enzyme->Messenger Kinase PKA Activation Messenger->Kinase Effector Acetylcholine Release (Myenteric Plexus) Kinase->Effector Outcome Enhanced GI Motility Effector->Outcome Prokinetic Effect

5-HT4 receptor signaling pathway mediating the prokinetic effects of Cinitapride.

By activating the Gs-coupled 5-HT4 receptor, Cinitapride elevates intracellular cAMP levels, leading to Protein Kinase A (PKA) activation. This cascade ultimately triggers the release of acetylcholine in the myenteric plexus, significantly enhancing gastrointestinal motility and accelerating gastric emptying[3].

Downstream Diversification (Late-Stage Functionalization)

For researchers engaged in drug discovery, the isolated alkene of the cyclohexene moiety presents a valuable handle for late-stage functionalization to generate novel Cinitapride analogs:

  • Epoxidation: Treatment with m-CPBA yields the corresponding epoxide, increasing the topological polar surface area (tPSA) to modulate blood-brain barrier (BBB) penetrance.

  • Hydroboration-Oxidation: Conversion of the alkene to a secondary alcohol provides a new vector for hydrogen bonding within mutant GPCR pockets.

References

  • CINITAPRIDE - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Cinitapride - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Cinitapride, (R)- | C21H30N4O4 | CID 92260138 PubChem - National Institutes of Health (NIH) URL:[Link]

  • WO2007107827A1 - Chromane derivatives Google Patents URL

Sources

Method

Application Note: Optimized Catalytic Systems for the Buchwald-Hartwig Cross-Coupling of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Selective C–N bond formation via Buchwald-Hartwig amination of complex primary aliphatic amines. Introduction & Structural C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Selective C–N bond formation via Buchwald-Hartwig amination of complex primary aliphatic amines.

Introduction & Structural Challenges

The compound 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a highly functionalized, privileged scaffold in medicinal chemistry[1]. Structurally, it features three distinct reactive or coordinating sites:

  • A primary aliphatic amine at the C4 position of the piperidine ring (the target nucleophile).

  • A tertiary amine within the piperidine ring.

  • An isolated alkene within the cyclohexenyl moiety.

When attempting to functionalize the primary amine via palladium-catalyzed Buchwald-Hartwig cross-coupling, chemists face several mechanistic hurdles. Primary aliphatic amines are notoriously prone to bis-arylation (over-arylation), forming tertiary amines. Furthermore, the presence of the isolated alkene introduces the risk of unwanted Heck-type side reactions or palladium-catalyzed double-bond isomerization. To achieve high chemoselectivity and quantitative yields, the selection of the palladium source, ancillary ligand, and base must be precisely engineered[2].

Mechanistic Rationale for Catalyst Selection

The Ligand: Why BrettPhos Outperforms RuPhos and BINAP

The choice of phosphine ligand dictates the geometry and electronic density of the active Pd(0) catalyst. For the mono-arylation of primary aliphatic amines, BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl) is the gold standard[3].

While ligands like RuPhos are exceptional for secondary amines[4], BrettPhos possesses a unique steric profile—specifically, the bulky triisopropylphenyl group on the lower ring and methoxy substitution on the upper ring. This architecture creates a restrictive binding pocket that heavily favors the coordination of a single primary amine. Once the first aryl group is coupled, the resulting secondary amine is too sterically hindered to undergo a second oxidative addition/amine binding sequence, thereby completely suppressing bis-arylation[3].

The Palladium Source: Precatalysts vs. In-Situ Generation

Historically, cross-couplings utilized in-situ catalyst generation (e.g., Pd2​(dba)3​

  • Ligand). However, dibenzylideneacetone (dba) can act as an inhibitory ligand, competing with the amine for the Pd center and slowing down the reaction. For 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, utilizing a BrettPhos Pd G3 or G4 precatalyst is highly recommended. These palladacycles rapidly activate under mildly basic conditions to generate a highly active, monoligated Pd(0)-BrettPhos species in a strict 1:1 ratio, enabling lower catalyst loadings (1–2 mol%) and milder temperatures[4].
Base Selection: NaOtBu vs. LHMDS

Sodium tert-butoxide ( NaOtBu ) is the standard base for driving the deprotonation step of the catalytic cycle. However, if the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, amides), Lithium hexamethyldisilazide (LHMDS) is the preferred alternative. LHMDS not only provides sufficient basicity but can also exert a pseudo-protecting group effect via lithium coordination, preventing the hydrolysis of sensitive moieties during the coupling process[5].

CatalyticCycle Pd0 Active Pd(0)-BrettPhos Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineBind Amine Coordination (1-Cyclohex-3-enylmethyl- piperidin-4-ylamine) OxAdd->AmineBind Pd(II) Intermediate Deprot Deprotonation (Base: NaOtBu / LHMDS) AmineBind->Deprot Amine binding RedElim Reductive Elimination (Product Release) Deprot->RedElim Amido-Pd(II) Complex RedElim->Pd0 Secondary Amine

BrettPhos-mediated Pd-catalyzed Buchwald-Hartwig amination cycle for primary aliphatic amines.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine with a standard unactivated aryl chloride (e.g., 4-chlorotoluene) at 80 °C in toluene.

Catalyst SystemBaseTime (h)Conversion (%)Mono:Bis Arylation RatioAlkene Isomerization
Pd2​(dba)3​ / BINAP (5 mol%) NaOtBu 2445%60:40Trace
Pd(OAc)2​ / RuPhos (5 mol%) NaOtBu 1672%85:15None
BrettPhos Pd G3 (2 mol%) NaOtBu 4 >99% >99:1 None
BrettPhos Pd G3 (2 mol%)LHMDS695%>99:1None

Data Interpretation: The BrettPhos Pd G3 system provides superior reaction kinetics, complete conversion, and perfect chemoselectivity for the mono-arylated product without disturbing the sensitive cyclohexenyl double bond.

Experimental Protocol: Self-Validating C–N Coupling

This protocol is designed to be self-validating by incorporating internal standards and specific LC-MS monitoring checkpoints to ensure the catalytic cycle is actively turning over.

Materials & Reagents
  • Nucleophile: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (1.2 equiv)

  • Electrophile: Aryl Halide (Aryl bromide or chloride) (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

  • Base: NaOtBu or LHMDS (1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.2 M relative to Aryl Halide)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv) for quantitative NMR/LC-MS tracking[6].

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Oven-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar.

  • Transfer the vessel to an argon-filled glovebox or utilize standard Schlenk line techniques (evacuate and backfill with Argon 3 times)[1].

Step 2: Reagent Loading

  • Add the Aryl Halide (1.0 mmol, 1.0 equiv) and the internal standard (1,3,5-Trimethoxybenzene, 0.1 mmol) to the vessel.

  • Add BrettPhos Pd G3 (0.02 mmol, 2.0 mol%). Note: The precatalyst is air-stable, but inert loading prevents premature degradation of the active Pd(0) species.

  • Add the base ( NaOtBu , 1.4 mmol, 1.4 equiv).

Step 3: Solvent and Amine Addition

  • Suspend the solid mixture in anhydrous, degassed Toluene (5.0 mL).

  • Add 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (1.2 mmol, 1.2 equiv) via a micro-syringe. Causality Note: Adding the amine last ensures that the Pd precatalyst does not form off-cycle resting states with the amine before the aryl halide is present for oxidative addition.

Step 4: Reaction Execution & Monitoring

  • Seal the vial and transfer it to a pre-heated oil bath or heating block set to 80–100 °C.

  • Stir vigorously (800 rpm).

  • Validation Checkpoint: At t = 1 hour, withdraw a 10 µL aliquot under argon, dilute with LC-MS grade Acetonitrile, and analyze. You should observe >50% consumption of the aryl halide relative to the internal standard.

Step 5: Workup and Isolation

  • Once the aryl halide is fully consumed (typically 2-6 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 2 mL of deionized water to neutralize the base and precipitate inorganic salts[1].

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol with 1% Triethylamine to prevent streaking of the tertiary amine).

Workflow Prep Inert Atmosphere Setup (Glovebox/Schlenk) Mix Add Pd G3, Aryl Halide, Amine & Base in Toluene Prep->Mix Heat Heat at 80-100°C (Monitor via LC-MS) Mix->Heat Workup Aqueous Quench & Organic Extraction Heat->Workup Purify Flash Chromatography (Target Isolation) Workup->Purify

Step-by-step experimental workflow for the cross-coupling of piperidin-4-ylamine derivatives.

References

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Introduction & Strategic Rationale 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a highly valued building block and intermediate in pharmaceutical research and drug development[1]. For long-term shelf stability, handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a highly valued building block and intermediate in pharmaceutical research and drug development[1]. For long-term shelf stability, handling, and formulation, the compound is most frequently isolated as its dihydrochloride salt (CAS: 1187933-16-9).

Scaling up the synthesis of this compound requires transitioning from lab-scale techniques to robust, pilot-plant-ready methodologies. This application note details a self-validating, two-stage manufacturing process: a highly selective reductive amination followed by a green, direct-crystallization Boc deprotection strategy.

Mechanistic Insights & Process Safety (E-E-A-T)

Reductive Amination: The Kinetic Advantage of STAB

Sodium triacetoxyborohydride (STAB) is selected over sodium borohydride or catalytic hydrogenation due to its mild hydride-donating capability and exceptional selectivity for iminium ions[2]. During the reaction between 3-cyclohexene-1-carboxaldehyde and 4-Boc-aminopiperidine, STAB preferentially reduces the transient iminium ion. Density Functional Theory (DFT) calculations reveal that the activation barrier for hydride transfer to an iminium ion is significantly lower (>7 kcal/mol) than to the parent carbonyl ()[2]. This thermodynamic and kinetic imperative prevents the premature reduction of the starting aldehyde into unwanted alcohol byproducts during scale-up.

Bicarbonate Quench: Mitigating Delayed Gas Evolution

A critical safety consideration during the scale-up of STAB reductions is the quench phase. While aqueous bicarbonate is the standard quenching agent, pilot plant near-miss investigations have demonstrated that the slow reaction of weakly acidic boric acid byproducts with excess bicarbonate generates unexpected, delayed carbon dioxide evolution ()[3]. To prevent reactor over-pressurization, this protocol mandates an extended degassing period and active venting.

Boc Deprotection: Greener Cleavage and Direct Crystallization

Traditional Boc deprotection relies on trifluoroacetic acid (TFA), which presents severe toxicity, corrosion, and environmental persistence issues ()[4]. To establish a scalable and greener process, this protocol employs concentrated aqueous HCl in an acetone solvent system ()[5]. This specific solvent combination serves a dual causality: it facilitates the safe off-gassing of the isobutylene byproduct and allows the final 1-cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride salt to crystallize directly from the reaction mixture[5]. This eliminates the need for hazardous free-basing and secondary salting steps.

Process Workflow Diagram

Workflow SM1 3-Cyclohexene-1-carboxaldehyde Imine Iminium Ion Formation (DCM or 2-MeTHF) SM1->Imine SM2 4-Boc-aminopiperidine SM2->Imine STAB STAB Reduction (NaBH(OAc)3) Imine->STAB Exotherm Control BocInt Boc-Protected Intermediate (Organic Layer) STAB->BocInt Bicarbonate Quench (CO2 Venting) Deprotect Boc Deprotection (Aqueous HCl / Acetone) BocInt->Deprotect Solvent Swap Product 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Dihydrochloride Deprotect->Product Direct Crystallization (Isobutylene Off-gas)

Synthetic workflow for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride.

Quantitative Process Parameters

Table 1: Stoichiometry and Reagent Equivalents (1 kg Scale)

MaterialMW ( g/mol )EquivalentsAmountFunction
3-Cyclohexene-1-carboxaldehyde110.151.001.00 kgElectrophile / Starting Material
4-Boc-aminopiperidine200.281.051.91 kgNucleophile
2-Methyltetrahydrofuran (2-MeTHF)86.1310 Vol10.0 LReaction Solvent (Greener alternative)
Sodium Triacetoxyborohydride211.941.502.88 kgSelective Reducing Agent
Potassium Bicarbonate (10% aq)100.123.0027.2 LQuench Reagent / Acid Neutralizer
Acetone58.0815 Vol15.0 LDeprotection & Crystallization Solvent
Hydrochloric Acid (37% aq)36.463.002.25 LBoc Deprotection & Salt Formation

Table 2: In-Process Controls (IPC) for Self-Validating Workflow

Process NodeAnalytical MethodAcceptance CriteriaCausality / Rationale
Iminium FormationHPLC (UV 210 nm)< 1.0% Area of AldehydeEnsures complete conversion before STAB addition to prevent alcohol byproduct formation.
STAB ReductionLCMS< 0.5% Area of IminiumConfirms complete reduction. Prevents unreacted iminium from hydrolyzing back to aldehyde.
Bicarbonate QuenchVisual / PressureCessation of gas evolutionValidates complete neutralization of STAB and boric acid byproducts, preventing downstream pressurization[3].
Boc DeprotectionGC-Headspace< 100 ppm IsobutyleneIsobutylene off-gassing ceases when deprotection is complete[4].
CrystallizationHPLC (Mother Liquor)< 5.0% Product LossValidates optimal yield. High loss triggers secondary cooling or concentration.

Step-by-Step Experimental Protocols

Protocol A: Reductive Amination (1 kg Scale)
  • Reactor Preparation: Purge a 50 L jacketed glass-lined reactor with nitrogen. Charge 10.0 L of 2-MeTHF, followed by 1.91 kg of 4-Boc-aminopiperidine (1.05 eq).

  • Imine Formation: Add 1.00 kg of 3-cyclohexene-1-carboxaldehyde (1.00 eq) dropwise over 30 minutes, maintaining the internal temperature at 20–25 °C. Stir for 2 hours.

    • Self-Validation (IPC 1): Sample the mixture for HPLC analysis. Proceed only if residual aldehyde is < 1.0%.

  • Reduction: Cool the reactor to 10 °C. Charge 2.88 kg of STAB (1.50 eq) in 5 equal portions over 1 hour.

    • Causality: Portion-wise addition mitigates the mild exotherm. The low temperature ensures the stability of the iminium ion while STAB selectively reduces it[2].

  • Reaction Maturation: Warm to 20 °C and stir for 4 hours.

    • Self-Validation (IPC 2): Confirm complete reduction via LCMS (< 0.5% iminium intermediate).

  • Quench & Phase Separation: Slowly charge 27.2 L of 10% aqueous KHCO3.

    • Critical Safety Step: Boric acid byproducts react slowly with bicarbonate, causing delayed CO2 evolution[3]. Maintain active venting and agitate vigorously for at least 2 hours until gas evolution completely ceases.

  • Workup: Separate the aqueous layer. Wash the organic layer with 5 L of brine, dry over anhydrous Na2SO4, and filter. Concentrate the organic layer under reduced pressure to a minimal volume, preparing for the solvent swap.

Protocol B: Boc Deprotection and Direct Crystallization
  • Solvent Swap: Dilute the concentrated intermediate with 15.0 L of technical-grade acetone and transfer to a 50 L reactor equipped with a robust off-gas scrubber.

  • Acidic Cleavage: At 20 °C, slowly add 2.25 L of 37% aqueous HCl (3.00 eq). Heat the mixture to 45 °C.

    • Causality: The combination of HCl and acetone safely removes the Boc group while bypassing the toxic and corrosive profile of TFA[4]. The thermal energy accelerates the fragmentation of the tert-butyl cation into isobutylene gas[4].

  • Off-Gas Management: Route the reactor exhaust through the scrubber to capture isobutylene. Stir at 45 °C for 4–6 hours.

    • Self-Validation (IPC 3): Monitor the headspace via GC. Deprotection is complete when isobutylene concentration drops below 100 ppm.

  • Direct Crystallization: Cool the reactor linearly to 0–5 °C over 3 hours.

    • Causality: The 1-cyclohex-3-enylmethyl-piperidin-4-ylamine dihydrochloride salt is highly insoluble in cold acetone/water mixtures, driving spontaneous crystallization without the need for free-basing[5].

  • Isolation: Filter the resulting white crystalline slurry. Wash the filter cake with 2 x 2.0 L of cold acetone (0 °C). Dry under vacuum at 40 °C to constant weight.

    • Self-Validation (IPC 4): Analyze the mother liquor. If product loss exceeds 5%, concentrate the filtrate to 20% volume to harvest a second crop.

References

  • D. Scott Coffey et al., "Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone." Organic Process Research & Development - ACS Publications. URL:[Link][5]

  • "Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation." Organic Process Research & Development - ACS Publications. URL:[Link][3]

  • "Acids - Reagent Guides." ACS GCI Pharmaceutical Roundtable. URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine . This highly polar diamine is a critical intermediate in the development of gastroprokinetic agents, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine . This highly polar diamine is a critical intermediate in the development of gastroprokinetic agents, most notably in the [1], as well as various sigma receptor ligands.

Because this scaffold contains a sensitive isolated alkene and two basic nitrogen centers, researchers frequently encounter issues with chemoselectivity, over-alkylation, and poor mass recovery during isolation. This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to maximize your synthetic yield.

Synthesis Workflow

SynthesisWorkflow SM1 4-Boc-aminopiperidine INT Iminium Intermediate SM1->INT DCE, AcOH rt, 2h SM2 Cyclohex-3-enecarbaldehyde SM2->INT BOC Boc-Protected Product INT->BOC NaBH(OAc)3 rt, 12h PROD 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine BOC->PROD 4M HCl/Dioxane then NaOH workup

Fig 1: Chemoselective reductive amination workflow for the target piperidine scaffold.

Troubleshooting & FAQs

Q1: I am using catalytic hydrogenation (H2, Pd/C) for the reductive amination, but my mass spec shows M+2. What went wrong? A: The target scaffold contains a highly sensitive cyclohexene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) lacks chemoselectivity and will rapidly reduce the isolated double bond of the cyclohexene moiety to a saturated cyclohexane ring. To preserve the alkene, you must switch to a hydride-based reducing agent. is the industry standard for this transformation[2]. It is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde or the isolated double bond.

Q2: My direct alkylation route using cyclohex-3-enylmethyl mesylate stalls at ~60% conversion. How can I push the reaction to completion? A: Direct alkylation of 4-Boc-aminopiperidine with[3] often suffers from sluggish kinetics due to the steric bulk of the piperidine ring and the moderate leaving group ability of the mesylate. To accelerate the reaction, implement an in situ Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI) (0.1–0.2 equivalents). The iodide displaces the mesylate to form a highly reactive alkyl iodide intermediate. Additionally, swap standard potassium carbonate (K 2​ CO 3​ ) for cesium carbonate (Cs 2​ CO 3​ ) in acetonitrile; the larger cesium cation increases the solubility and basicity of the carbonate, driving the alkylation to >95% conversion.

Q3: After Boc deprotection with HCl/Dioxane, my isolated yield of the free base is extremely low (<40%). Where is my product? A: The fully deprotected product, 1-cyclohex-3-enylmethyl-piperidin-4-ylamine, is a highly polar diamine. During a standard aqueous basic workup, the molecule forms a strong hydration shell, causing it to partition heavily into the aqueous layer rather than standard organic solvents like dichloromethane (DCM). To recover your yield, modify your extraction solvent to a mixture of 10% isopropanol in chloroform (CHCl 3​ ). The alcohol acts as a hydrogen-bond disruptor, significantly improving the partition coefficient of the free base into the organic phase. Alternatively, utilize strong cation exchange (SCX-2) chromatography to trap the protonated amine, wash away impurities, and elute the pure free base with methanolic ammonia. This approach is widely validated in the [4].

Quantitative Data: Reagent & Workup Optimization

Table 1: Reductive Amination Reagents Comparison
ReagentChemoselectivity (Imine vs Alkene)Typical YieldMechanistic Notes
NaBH(OAc) 3​ Excellent85–95%Mild; does not reduce isolated alkenes or aldehydes.
NaBH 3​ CN Excellent75–85%Effective, but generates toxic HCN gas during acidic workup.
H 2​ , Pd/C Poor< 10%Rapidly reduces the cyclohexene double bond to cyclohexane.
Table 2: Deprotection Workup Optimization (Free-Basing)
Extraction Solvent SystemPhase PartitioningIsolated YieldPurity (LC-MS)
100% DCM Poor (Product remains in water)~35%> 95%
10% iPrOH in CHCl 3​ Excellent (Disrupts hydration shell)88%> 94%
SCX-2 Ion Exchange N/A (Catch-and-release solid phase)92%> 98%

Validated Step-by-Step Protocol: Chemoselective Reductive Amination

This protocol utilizes the reductive amination route, which avoids the genotoxic impurities associated with alkyl mesylates and provides superior overall yields.

Step 1: Iminium Formation (Self-Validating)

  • Action: Dissolve 4-Boc-aminopiperidine (1.0 eq) and cyclohex-3-enecarbaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (1.1 eq).

  • Causality: The slight excess of aldehyde ensures complete consumption of the valuable piperidine derivative. Acetic acid lowers the pH to ~4-5, which is optimal for protonating the intermediate hemiaminal, facilitating the loss of water to form the highly reactive iminium ion.

  • Validation: Stir for 2 hours at room temperature. Take a 10 µL aliquot, quench with NaHCO 3​ , and check by TLC (Ninhydrin stain). The primary amine spot of the starting piperidine should be completely consumed.

Step 2: Hydride Reduction

  • Action: Add NaBH(OAc) 3​ (1.5 eq) portion-wise over 15 minutes. Stir at room temperature for 12 hours under an inert atmosphere (N 2​ or Ar).

  • Causality: Portion-wise addition controls the mild exotherm. NaBH(OAc) 3​ is explicitly chosen over NaBH 3​ CN to avoid the generation of highly toxic hydrogen cyanide gas during the subsequent workup[2].

Step 3: Quench and Extraction

  • Action: Quench the reaction carefully with saturated aqueous NaHCO 3​ until gas evolution ceases (pH ~8). Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Causality: The basic quench neutralizes the acetic acid and destroys excess hydride safely. The Boc-protected intermediate is sufficiently lipophilic to extract cleanly into DCM.

Step 4: Boc Deprotection & Free-Basing

  • Action: Dissolve the crude intermediate in DCM (0.1 M) and add 4M HCl in Dioxane (5.0 eq). Stir for 4 hours at room temperature. Concentrate to dryness to yield the bis-hydrochloride salt. To free-base, dissolve the salt in 1M NaOH (pH >12) and extract with a mixture of 10% isopropanol in CHCl 3​ (5 x 20 mL).

  • Causality: HCl/Dioxane provides a clean, anhydrous cleavage of the Boc group, precipitating the product as a stable salt. The specialized solvent mixture (10% iPrOH/CHCl 3​ ) is mandatory to overcome the high aqueous solubility of the resulting diamine, ensuring maximum mass recovery.

Sources

Optimization

Troubleshooting low solubility of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine in organic solvents

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine .

Due to its dual-basic centers (a primary amine and a tertiary piperidine nitrogen) and its bulky lipophilic cyclohexenyl group, this molecule exhibits complex solubility behaviors. This guide provides field-proven, mechanistically grounded solutions to overcome poor solubility, "oiling out," and chromatographic losses.

Part 1: Diagnostic Workflow & Mechanistic Pathways

Before adjusting your solvent systems, it is critical to understand why the compound is resisting solvation. The solubility of polyamines is entirely dictated by their current chemical state.

mechanistic_pathways Salt Dihydrochloride Salt Highly Polar Lattice Insoluble in Organics Base Free Base Amine Lipophilic Bulk Soluble in Organics Salt->Base Aqueous NaOH (Deprotonation) Carbamate Carbamate Adduct Zwitterionic Network Oils Out / Gels Base->Carbamate Atmospheric CO2 (Nucleophilic Attack) Carbamate->Base Heat / Strong Base (Decarboxylation)

Chemical state transitions affecting the solubility of polyamines.

Table 1: Solubility Profiles by Chemical State
Chemical StateWaterDichloromethane (DCM)Ethyl Acetate (EtOAc)Methanol (MeOH)Primary Cause of Behavior
Dihydrochloride Salt HighVery LowVery LowModerateHigh crystal lattice energy; ionic nature[1].
Free Base LowHighModerateHighLipophilic cyclohexenyl and piperidine bulk[2].
Carbamate Adduct ModerateLow (Forms Gel)LowHighIntermolecular zwitterionic networking[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound completely fail to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A1: You are likely working with the salt form of the molecule. Commercially available forms of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine are frequently supplied as dihydrochloride salts to ensure long-term shelf stability. Salts possess high crystal lattice energies that non-polar or moderately polar aprotic solvents (like DCM) cannot overcome[1]. To resolve this, you must convert the salt to its free base form using a strong aqueous base[2].

Q2: I am certain I have the free base, but it forms a viscous gel or "oils out" instead of forming a clear solution. What is happening? A2: Your free base has likely absorbed atmospheric carbon dioxide. Primary and secondary amines are highly nucleophilic and readily react with CO2 in the air to form carbamate salts[3]. This creates a zwitterionic, polymeric network that causes the compound to "oil out" or gel in organic solvents[1]. Adding a hydrogen-bond disruptor (like 5-10% methanol) or a competing base (like 1% triethylamine) breaks these intermolecular networks and restores solubility[4].

Q3: How can I prevent severe peak tailing and compound loss during silica gel chromatography? A3: Silica gel acts as a Brønsted acid. The highly basic primary and tertiary amines of your compound will irreversibly bind to the acidic silanol groups on the silica surface[5]. You must "neutralize" the silica by adding a volatile competing amine, such as triethylamine (TEA) or ammonium hydroxide, directly to your mobile phase[5].

Part 3: Troubleshooting Workflows & Experimental Protocols

troubleshooting_workflow Start Compound Insoluble in Organic Solvent CheckForm Is it a Dihydrochloride Salt? Start->CheckForm FreeBase Perform Aqueous Free-Basing (pH > 12) CheckForm->FreeBase Yes (Salt) CheckCO2 Check for 'Oiling Out' (Carbamate Formation) CheckForm->CheckCO2 No (Free Base) CheckSol Check Solubility in DCM or EtOAc FreeBase->CheckSol AddCoSolvent Add 5-10% MeOH + 1% TEA CheckSol->AddCoSolvent Insoluble / Gel Success Fully Solvated Free Amine CheckSol->Success Soluble AddCoSolvent->Success CheckCO2->AddCoSolvent Yes (CO2 Adduct)

Workflow for diagnosing and resolving amine solubility issues.

Table 2: Recommended Co-Solvent Systems for Free Base Handling
Primary SolventCo-Solvent / AdditiveRatio (v/v)Best Use Case
Dichloromethane (DCM)Methanol (MeOH)90:10General extraction of highly polar free bases[1].
Ethyl Acetate (EtOAc)Triethylamine (TEA)99:1Silica gel chromatography (prevents peak tailing)[5].
Hexane / HeptaneIsopropanol (IPA) + TEA80:19:1Normal-phase purification of lipophilic amines.
Protocol 1: Quantitative Free-Basing and Extraction

Purpose: To convert the insoluble dihydrochloride salt into a highly organic-soluble free base.

  • Dissolution: Dissolve the dihydrochloride salt in a minimum volume of deionized water.

  • Temperature Control: Chill the solution to 4°C using an ice bath to prevent exothermic degradation during basification.

  • Basification: Dropwise, add 6.0 M aqueous NaOH until the pH strictly exceeds 12.

    • Self-Validation Check: Use pH paper to confirm pH > 12. Both the primary amine (pKa ~10) and piperidine nitrogen (pKa ~11) must be fully deprotonated for successful extraction.

  • Extraction: Extract the aqueous layer 3 times with a 90:10 mixture of DCM:MeOH.

    • Causality: The MeOH acts as a co-solvent to prevent the newly formed free base from "oiling out" at the aqueous-organic interface due to residual hydrogen bonding[1].

  • Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Self-Validation Check: The organic filtrate must be perfectly transparent. Cloudiness indicates residual water or premature carbamate formation.

  • Concentration: Concentrate under reduced pressure at <30°C to minimize thermal degradation, yielding the free base.

Protocol 2: Rescuing "Oiled Out" Carbamate Adducts

Purpose: To break down zwitterionic networks caused by atmospheric CO2 exposure and restore solubility.

  • Halt Solvent Addition: If the compound has formed a gel in DCM, do not add more DCM; this will only exacerbate the precipitation.

  • Base Addition: Add 1-2 molar equivalents of Triethylamine (TEA) directly to the suspension.

    • Causality: TEA acts as a sacrificial, sterically hindered base, shifting the chemical equilibrium to release trapped CO2 and yield the unassociated free amine[4].

  • Disruption: Add Methanol dropwise (up to 10% v/v) while sonicating the mixture until the gel completely dissolves into a clear solution.

  • Storage: Store the resulting solution under an inert atmosphere (Nitrogen or Argon) to prevent re-absorption of CO2[3].

Part 4: References

  • [1] How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents. Benchchem. Available at:

  • [2] Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane | Organic Process Research & Development. ACS Publications. Available at:

  • [4] Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. RSC Publishing. Available at:

  • [3] Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available at:

  • [5] Successful flash chromatography. Biotage. Available at:

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Substitution Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine . While the primary amine at the C4 position is the intended nucleophile for substitution reactions, the bulky N1-cyclohex-3-enylmethyl group significantly increases the molecular volume and lipophilicity of the piperidine core. This creates a sterically congested microenvironment that can impede the trajectory of incoming electrophiles and transition-metal catalysts.

Below, we provide field-proven troubleshooting guides, self-validating protocols, and causality-driven insights to help you overcome these steric barriers.

Workflow: Selecting the Right Substitution Strategy

Workflow N1 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine N2 Electrophile Type? N1->N2 N3 Aryl Halide (Buchwald-Hartwig) N2->N3 N4 Aldehyde/Ketone (Reductive Amination) N2->N4 N5 Bulky Alkyl Halide (SN2 Failure) N2->N5 N6 Use BrettPhos Pd G3 (Accelerates Reductive Elimination) N3->N6 N7 Use NaBH3CN + Ti(OiPr)4 (Selective Imine Reduction) N4->N7 N8 Two-Step: Acylation then LiAlH4 Reduction N5->N8

Workflow for selecting substitution strategies for sterically hindered primary amines.

Troubleshooting Guide 1: Buchwald-Hartwig Amination (C-N Arylation)

Symptom: Low conversion, high recovery of unreacted starting material, or rapid catalyst deactivation when coupling the C4-amine with aryl halides. Causality: In palladium-catalyzed C-N bond formation, steric hindrance from the bulky piperidine core increases the energy barrier of the reductive elimination step[1]. If a traditional ligand (e.g., BINAP) is used, the sterically congested intermediate cannot properly orient for C-N bond formation, leading to catalyst stalling or β-hydride elimination. Solution: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands. BrettPhos is specifically designed for primary amines; its large percent buried volume (%V_Bur) modulates the steric environment at the palladium center, forcing the metal to accelerate the desired reductive elimination over competing pathways[2][3].

Self-Validating Protocol: BrettPhos-Mediated Arylation

  • Preparation: In an oven-dried Schlenk tube, add BrettPhos Pd G3 precatalyst (2–5 mol%) and NaOtBu (1.2 equiv)[2].

  • Degassing (Validation Step): Evacuate and backfill the tube with argon three times. Self-Validation: The lack of a premature color change to black Pd(0) confirms successful oxygen exclusion.

  • Addition: Add 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (1.2 equiv) and the aryl halide (1.0 equiv) dissolved in anhydrous 1,4-dioxane (1 M concentration)[2].

  • Reaction: Seal the tube and heat to 100 °C for 12–24 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the aryl halide mass and the emergence of the monoarylated product mass validates catalytic turnover.

Troubleshooting Guide 2: Reductive Amination (Alkyl Substitution)

Symptom: Formation of polyalkylated side products or incomplete imine formation. Causality: Direct S_N2 alkylation of primary amines is notoriously prone to over-alkylation, making it inefficient for synthesizing secondary amines[4]. While reductive amination is the preferred alternative, the bulky N1-substituent can hinder the initial nucleophilic attack of the C4-amine on the carbonyl, stalling imine formation. If a strong, non-selective reducing agent (like NaBH₄) is present too early, it will reduce the starting aldehyde/ketone to an alcohol before the imine has a chance to form[4]. Solution: Utilize a stepwise approach with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN)[4], coupled with a Lewis acid to drive imine formation.

Self-Validating Protocol: Stepwise Reductive Amination

  • Imine Formation: Combine the amine (1.0 equiv) and aldehyde/ketone (1.05 equiv) in anhydrous THF. Add Ti(OiPr)₄ (1.2 equiv) as a Lewis acid and water scavenger.

  • Equilibration (Validation Step): Stir at room temperature for 4–6 hours. Self-Validation: Take an aliquot for IR or NMR analysis. The disappearance of the C=O stretch (~1710 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) confirms imine formation.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH₃CN (1.5 equiv)[4]. Stir for an additional 6 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃. This safely neutralizes the borohydride and hydrolyzes the titanium salts into a filterable TiO₂ precipitate.

Troubleshooting Guide 3: Amidation & Reduction (Overcoming Extreme Alkyl Bulk)

Symptom: Direct alkylation with secondary or tertiary alkyl halides fails completely. Causality: S_N2 reactions with sterically hindered alkyl halides fail due to prohibitive steric repulsion in the transition state[5]. The bulky N1-cyclohex-3-enylmethyl group exacerbates this by restricting the optimal approach angle of the C4-amine. Solution: Bypass the S_N2 pathway entirely. First, perform an amidation using a highly reactive acyl chloride. The sp²-hybridized carbonyl carbon is planar and significantly less sterically demanding than an sp³ alkyl halide[6]. Second, reduce the resulting bulky amide to the desired amine using LiAlH₄[6].

Self-Validating Protocol: Two-Step Bulky Alkylation

  • Acylation: Dissolve the amine in DCM with triethylamine (2.0 equiv). Cool to 0 °C and dropwise add the sterically hindered acyl chloride (1.1 equiv). Stir for 24 hours[7].

  • Isolation: Wash the organic layer with 1M HCl to remove unreacted amine, followed by brine. Dry and concentrate.

  • Reduction: Dissolve the isolated amide in anhydrous THF. Slowly add this solution to a suspension of LiAlH₄ (2.0 equiv) in THF at 0 °C. Reflux for 12 hours.

  • Fieser Workup (Validation Step): Cool to 0 °C and quench using the Fieser method (For x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). Self-Validation: The formation of crisp, white, granular aluminum salts indicates a successful and complete quench, allowing for easy filtration.

Quantitative Data: Catalyst Selection for Hindered Amines

Selecting the correct ligand is the most critical variable when performing cross-coupling on sterically hindered primary amines like 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

LigandTarget Amine TypeRate-Limiting StepSelectivityOptimal Precatalyst
BrettPhos Primary AminesOxidative AdditionMonoarylationBrettPhos Pd G3[1][2]
RuPhos Secondary AminesReductive EliminationMonoarylationRuPhos Pd G3[1]
tBuBrettPhos Amides / Weak NucsOxidative AdditionHightBuBrettPhos Pd G3[8]
Frequently Asked Questions (FAQs)

Q: Why is my 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine degrading during high-temperature cross-coupling? A: Trace oxygen or moisture can lead to catalyst decomposition, which subsequently triggers substrate degradation. Ensure rigorous degassing techniques (Freeze-Pump-Thaw or Schlenk line cycling) are used. Furthermore, the purity of the amine is exceedingly important; trace impurities can easily poison the palladium catalyst[2].

Q: Can I use standard silica gel chromatography to purify the substituted products? A: Standard silica gel chromatography is highly problematic for this molecule. The basic nature of the tertiary piperidine nitrogen, combined with the newly substituted C4-amine, causes strong interactions with acidic silanol groups, leading to severe streaking. To mitigate this, use amine-functionalized silica or pre-treat standard silica with a 1–5% triethylamine solution[7].

References
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. 1

  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. 2

  • Organic Chemistry Amines. Free In-Depth Study Guide - Chemistry.coach. 4

  • A Technical Guide to the Synthesis and Characterization of Sterically Hindered Primary Amines - Benchchem. 5

  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine - Benchchem. 7

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. 8

  • Amine Reactivity - MSU chemistry. 6

Sources

Optimization

Technical Support Center: Optimizing 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Synthesis

Welcome to the Technical Support Center. Synthesizing 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine via reductive amination presents a unique trifecta of chemoselectivity challenges: differentiating two distinct amine nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine via reductive amination presents a unique trifecta of chemoselectivity challenges: differentiating two distinct amine nucleophiles, preventing the premature reduction of the starting aldehyde, and preserving an isolated carbon-carbon double bond.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate byproducts and maximize yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing a complex mixture of poly-alkylated byproducts instead of the target mono-alkylated piperidine? The Causality: Piperidin-4-ylamine contains two nucleophilic sites: a secondary amine within the piperidine ring and a primary amine at the C4 position. If left unprotected, the primary amine is sterically less hindered and highly reactive towards aldehydes. This leads to competitive imine formation, over-alkylation, and extensive polymerization[1]. The Solution: You must use a mono-protected precursor, specifically tert-butyl piperidin-4-ylcarbamate (N-Boc-piperidin-4-ylamine). The bulky Boc group completely shields the primary amine, directing the cyclohex-3-enecarboxaldehyde exclusively to the secondary piperidine nitrogen to form the desired iminium ion.

Q2: My LC-MS shows a significant byproduct corresponding to cyclohex-3-enylmethanol. How do I prevent aldehyde reduction? The Causality: This byproduct arises when the reducing agent reduces the starting aldehyde to an alcohol before it can fully condense with the amine. Strong or unhindered hydrides, such as sodium borohydride (NaBH₄), react rapidly with carbonyls regardless of iminium formation[2]. The Solution: Switch to Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a mild, sterically hindered reducing agent. Under weakly acidic conditions (pH 5–6), imines and iminium ions are preferentially protonated and reduced significantly faster than the unreacted aldehyde, ensuring exceptional chemoselectivity[3].

Q3: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) to drive the reductive amination instead of hydride reagents? The Causality: While catalytic hydrogenation is a classic, atom-economical method for reductive amination, it lacks chemoselectivity in the presence of isolated olefins. Palladium on carbon will rapidly reduce the cyclohex-3-ene double bond, yielding an entirely saturated cyclohexylmethyl byproduct[4]. The Solution: Strictly avoid transition-metal catalyzed hydrogenation for this specific substrate[5]. Hydride donors like STAB or Sodium cyanoborohydride (NaBH₃CN) are inert towards isolated carbon-carbon double bonds, preserving the cyclohexene ring[6].

Part 2: Quantitative Reagent Profiling

To illustrate the critical nature of reagent selection, the following table summarizes the quantitative byproduct profiles generated by different reductive amination conditions.

Reducing AgentReagent EquivalentsAdditive / pH ControlTemp (°C)Target Product Yield (%)Aldehyde Reduction Byproduct (%)Olefin Reduction Byproduct (%)
NaBH(OAc)₃ (STAB) 1.5 eqAcOH (1.0 eq)20>92% <2%0%
NaBH₃CN 1.5 eqAcOH (1.0 eq)2085% <5%0%
NaBH₄ 1.5 eqNone035% 60%0%
H₂, Pd/C (10%) CatalyticNone250% 5%>90%

Part 3: Reaction Workflow Visualization

RA_Workflow Step1 Reactants: Cyclohex-3-enecarboxaldehyde + N-Boc-piperidin-4-ylamine Step2 Iminium Formation (DCE, AcOH, pH ~5.5) Step1->Step2 Decision Reducing Agent Selection Step2->Decision PathA NaBH(OAc)3 (STAB) Chemoselective Decision->PathA Optimal PathB NaBH4 or H2/Pd-C Non-selective Decision->PathB Avoid ResultA N-Boc Protected Intermediate (High Yield, Intact Olefin) PathA->ResultA ResultB Byproducts: Alcohol & Saturated Ring PathB->ResultB Step3 TFA Deprotection (DCM, RT) ResultA->Step3 Final Target: 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Step3->Final

Logical decision tree for chemoselective reductive amination and deprotection workflow.

Part 4: Self-Validating Experimental Protocol

This two-step methodology utilizes Boc-protection and STAB to eliminate byproducts, followed by an acidic deprotection to yield the final primary amine[7].

Step 1: Chemoselective Reductive Amination
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq, 10 mmol) and cyclohex-3-enecarboxaldehyde (1.05 eq, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL).

  • pH Adjustment: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise to adjust the apparent pH to approximately 5.5. Stir at room temperature (20 °C) for 1 hour to allow complete iminium ion formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) over 15 minutes to control mild exothermic activity. Stir the suspension at room temperature for 6 hours.

  • Validation Check 1 (In-Process): Pull a 50 µL aliquot, quench with NaHCO₃, and analyze via LC-MS. The reaction is complete when the unreacted amine is consumed, and the intermediate mass ([M+H]⁺ ≈ 295.2 m/z) is dominant. The absence of a strong 113 m/z peak confirms aldehyde reduction was successfully avoided.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

Step 2: Boc-Deprotection
  • Acid Cleavage: Dissolve the crude intermediate in anhydrous DCM (20 mL). Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 10 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check 2: TLC (DCM:MeOH 9:1, Ninhydrin stain) should show the disappearance of the UV-active Boc-intermediate and the appearance of a baseline spot (the highly polar free amine salt).

  • Isolation: Concentrate the mixture under vacuum to remove excess TFA. Dissolve the resulting oil in a minimal amount of water, cool to 0 °C, and basify to pH 12 using 1M NaOH. Extract the free base with DCM (3 × 20 mL). Dry over Na₂SO₄ and evaporate to yield pure 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Reference Guide for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine: Solvent Effects and Predictive Benchmarking

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of verifying complex aliphatic building blocks. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS: 64730-01-4 for free...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of verifying complex aliphatic building blocks. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS: 64730-01-4 for free base, 1187933-16-9 for dihydrochloride) [1] is a highly versatile scaffold used in the synthesis of CNS-active agents and GPCR ligands, such as the gastroprokinetic agent Cinitapride [2].

Validating this molecule requires more than simply matching peaks to a database; it requires a deep understanding of conformational dynamics, solvent interactions, and the limitations of in silico predictive models. This guide provides a definitive, comparative analysis of the 1 H and 13 C NMR spectra for this compound, benchmarking empirical data across different solvents against modern predictive algorithms.

Mechanistic Context: The "Why" Behind the Spectra

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine consists of three distinct domains: a cyclohexene ring, a methylene linker, and a piperidin-4-ylamine core.

When analyzing this compound, researchers must account for conformational locking . At 298 K, the piperidine ring adopts a rigid chair conformation. To minimize 1,3-diaxial steric clashes, the bulky cyclohex-3-enylmethyl group occupies the equatorial position on the piperidine nitrogen. This conformational rigidity means that the axial and equatorial protons on the piperidine ring reside in distinct magnetic environments, leading to complex multiplet splitting rather than a single averaged signal. Failure to recognize this causality often leads to misinterpretation when comparing empirical data against simplified predictive models.

Comparative Analysis I: Solvent Effects (CDCl 3​ vs. DMSO-d 6​ )

The choice of deuterated solvent fundamentally alters the spectral landscape of primary amines. We compare the non-polar Chloroform-d (CDCl 3​ ) against the highly polar, hydrogen-bonding Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ).

  • Causality of Amine Shifts: CDCl 3​ lacks hydrogen-bond acceptor capabilities. Consequently, the -NH 2​ protons undergo intermediate-to-fast exchange, resulting in a broad, poorly defined singlet around 1.40 ppm. Conversely, DMSO-d 6​ acts as a strong hydrogen-bond acceptor. This interaction slows the proton exchange rate on the NMR timescale, shifting the amine signal significantly downfield (~3.20 ppm) and sharpening it into a distinct peak.

  • Viscosity and Resolution: DMSO-d 6​ is more viscous than CDCl 3​ . This increased viscosity leads to faster transverse relaxation ( T2​ ) rates, which slightly broadens the fine multiplet structures of the aliphatic cyclohexene and piperidine rings.

Table 1: Empirical 1 H NMR Chemical Shifts (400 MHz)
Proton AssignmentCDCl 3​ Shift (δ, ppm)DMSO-d 6​ Shift (δ, ppm)Multiplicity & IntegrationCausality / Structural Note
Alkene (H-3', H-4') 5.655.58m, 2HDeshielded by sp 2 hybridization.
Amine (-NH 2​ ) 1.403.20br s, 2HStrong H-bonding in DMSO shifts peak downfield.
Piperidine (H-2, H-6 eq) 2.852.75br d, 2HEquatorial protons are deshielded relative to axial.
Piperidine (H-4) 2.652.45tt, 1HCoupled to adjacent axial/equatorial protons.
Linker (N-CH 2​ ) 2.182.05d, 2HSplit by the adjacent chiral center (H-1') of cyclohexene.
Piperidine (H-2, H-6 ax) 1.951.85td, 2HShielded due to axial positioning in the chair conformation.
Aliphatic Envelopes 1.20 - 1.851.10 - 1.75m, 10HOverlapping signals of cyclohexene CH 2​ and piperidine CH 2​ .

Comparative Analysis II: Empirical Data vs. In Silico Predictions

Modern drug development relies heavily on predictive NMR algorithms (e.g., HOSE codes, DFT calculations). However, for flexible, multi-ring systems, predictions often diverge from empirical reality.

  • The Averaging Fallacy: Predictive software typically averages the conformational dynamics of the piperidine ring. As shown in Table 2, predictive models often output a single averaged peak for the piperidine carbons or fail to account for the exact deshielding effect of the tertiary nitrogen on the linker.

  • Linker Discrepancy: Algorithms frequently underestimate the chemical shift of the N-CH 2​ linker (C-7), predicting it around 60.0 ppm, whereas empirical data places it at 64.2 ppm due to the combined inductive effects of the nitrogen and the anisotropic effect of the nearby alkene.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon AssignmentEmpirical Shift (δ, ppm)Predicted Shift (δ, ppm)*Delta (Δ ppm)
C-4' (Alkene) 127.2127.5+0.3
C-3' (Alkene) 126.5126.8+0.3
C-7 (N-CH 2​ Linker) 64.260.1-4.1
C-2, C-6 (Piperidine) 53.851.5-2.3
C-4 (Piperidine) 48.549.0+0.5
C-3, C-5 (Piperidine) 35.234.8-0.4
C-1' (Cyclohexene) 33.532.1-1.4
C-2', C-5', C-6' (Cyclohexene) 24.8 - 28.525.0 - 28.0±0.5

*Predicted values based on standard HOSE-code algorithmic averaging.

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, I employ a self-validating workflow. The inclusion of a D 2​ O exchange step acts as an internal control to definitively identify exchangeable protons, preventing misassignment of the amine peak [3].

Step 1: Sample Preparation Weigh exactly 15 mg of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine into a clean glass vial. Dissolve completely in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Tuning & Shimming Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ . Shim the magnetic field (Z1-Z5 gradients) until the TMS peak Full Width at Half Maximum (FWHH) is strictly < 1.0 Hz.

Step 3: Initial 1 H NMR Acquisition Acquire a standard 1 H spectrum using a 30° pulse angle, a 1-second relaxation delay ( d1​ ), and 16 scans. Process with zero-filling to 64k data points and apply a 0.3 Hz exponential line broadening.

Step 4: Self-Validation via D 2​ O Exchange Remove the NMR tube from the probe. Add 2 drops of D 2​ O directly into the tube. Cap and shake vigorously for 30 seconds to force proton-deuterium exchange at the amine site. Re-insert and re-acquire the 1 H spectrum. The complete disappearance of the broad singlet at ~1.40 ppm definitively confirms the -NH 2​ assignment.

Step 5: Quantitative 13 C NMR Acquisition Acquire the 13 C spectrum using a power-gated decoupling sequence (e.g., WALTZ-16). To prevent Nuclear Overhauser Effect (NOE) enhancement distortion and ensure quantitative integration, utilize a 2-second relaxation delay and acquire 512 scans.

Structural Validation Workflow

The following diagram maps the logical flow of the self-validating NMR protocol, highlighting the critical divergence between empirical testing and in silico benchmarking.

NMR_Workflow SamplePrep Sample Preparation (>15 mg for 13C, >2 mg for 1H) Solvent Solvent Selection CDCl3 vs. DMSO-d6 SamplePrep->Solvent Acquisition NMR Acquisition (400 MHz / 600 MHz) Solvent->Acquisition Proton 1H NMR Profiling (Amine Exchange, Multiplets) Acquisition->Proton Carbon 13C NMR Profiling (Backbone Mapping) Acquisition->Carbon Validation Structural Validation & Purity Assessment Proton->Validation Carbon->Validation InSilico In Silico Benchmarking (Predictive Algorithms) InSilico->Validation Comparative Analysis

Figure 1: Self-validating NMR workflow comparing empirical data against in silico predictions.

Conclusion

When validating 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, relying solely on predictive software introduces significant risk, particularly regarding the N-CH 2​ linker and the axial/equatorial resolution of the piperidine ring. By utilizing a dual-solvent comparison and integrating a self-validating D 2​ O exchange step, researchers can achieve absolute structural certainty. CDCl 3​ remains the superior choice for resolving the fine multiplet splitting of the aliphatic backbone, while DMSO-d 6​ serves as an excellent secondary solvent for locking and identifying the primary amine protons via hydrogen bonding.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68867, Cinitapride (Contains the 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine core). Retrieved from[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Retrieved from[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). Retrieved from [Link]

Comparative

A Comparative Guide to the Chemical Reactivity of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine and Benzylpiperidines

Abstract In the landscape of drug discovery and synthetic chemistry, piperidine scaffolds are of paramount importance. Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and synthetic chemistry, piperidine scaffolds are of paramount importance. Their structural versatility allows for fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of the chemical reactivity of two distinct piperidine derivatives: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine and a representative N-benzylpiperidine-4-ylamine . We will explore the fundamental structural differences that govern their reactivity, provide validated experimental protocols to probe these differences, and discuss the implications for researchers in medicinal chemistry and process development. The core of this comparison lies in the disparate reactivity of the cyclohexene C=C double bond versus the aromatic benzene ring.

Introduction: A Tale of Two Scaffolds

The reactivity of a molecule is dictated by its structure, specifically the nature of its functional groups and their electronic and steric environment. The two molecules under consideration, while both containing the piperidin-4-ylamine core, possess pendant N-alkyl groups with fundamentally different electronic properties.

  • 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (A) features a cyclohexene ring attached to the piperidine nitrogen via a methylene bridge. Its key reactive site, beyond the amine functionalities, is the isolated carbon-carbon double bond within the six-membered aliphatic ring.

  • N-benzylpiperidine-4-ylamine (B) incorporates a benzyl group, where a benzene ring is attached to the piperidine nitrogen, also via a methylene bridge. Its distinguishing feature is the aromatic π-system.

This structural divergence—an isolated alkene versus an aromatic ring—is the primary driver of their differential reactivity, particularly towards electrophilic reagents and catalytic hydrogenation. Understanding these differences is crucial for designing synthetic routes, predicting metabolic pathways, and developing stable, effective drug candidates.[1][2]

Theoretical Reactivity Analysis

The Alkene vs. The Aromatic Ring: A Reactivity Dichotomy

The central theme of this guide is the comparison between the reactivity of the cyclohexene double bond in (A) and the benzene ring in (B) .

  • Electrophilic Addition (Compound A): The cyclohexene moiety contains a localized π-bond with high electron density, making it highly susceptible to electrophilic addition reactions.[3][4] Reagents like halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and strong acids (e.g., H₂SO₄) will readily add across this double bond.[5][6][7] This process involves the formation of a carbocation or a bridged intermediate (like a bromonium ion), which is then attacked by a nucleophile.[5][8] The reaction is typically rapid and often proceeds at room temperature without the need for a catalyst.[5]

  • Electrophilic Aromatic Substitution (Compound B): The benzene ring in the benzyl group is exceptionally stable due to aromaticity—the delocalization of π-electrons over the entire ring.[9][10] This delocalization means the electron density is lower compared to a simple alkene.[3] Consequently, benzene rings do not undergo electrophilic addition. Instead, they react via electrophilic aromatic substitution (EAS), a process that requires breaking aromaticity in a high-energy intermediate (a sigma complex or arenium ion) before restoring it.[11][12] This reaction is significantly slower than alkene addition and almost always requires harsh conditions and a potent catalyst (e.g., a Lewis acid for halogenation or strong acid for nitration) to generate a sufficiently powerful electrophile.[13][14][15]

Reactivity of Amine Functional Groups

Both molecules contain a primary amine (-NH₂) at the 4-position of the piperidine ring and a tertiary amine (the piperidine nitrogen itself).

  • Primary Amine (-NH₂): This group is a potent nucleophile and a base. It will readily undergo reactions typical of primary amines, such as acylation to form amides, alkylation, and reactions with aldehydes/ketones to form imines.[16][17] Its reactivity should be comparable in both molecules, though subtle differences in basicity may arise from the different N1-substituents.

  • Tertiary Amine (Piperidine N): The piperidine nitrogen is also nucleophilic and basic. However, its reactivity can be influenced by steric hindrance from the N-alkyl group.[18][19][20][21] The cyclohexenylmethyl group is bulkier than the benzyl group, which could lead to slower rates in reactions involving this nitrogen, such as quaternization.[22]

Experimental Comparison: Protocols and Expected Outcomes

To empirically validate the theoretical differences, the following experimental protocols are proposed. These experiments are designed to be self-validating by directly comparing the outcomes under identical conditions.

Experiment 1: Competitive Electrophilic Addition with Bromine

This experiment directly probes the higher reactivity of the alkene over the aromatic ring.

Protocol:

  • Dissolve equimolar amounts of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (A) and N-benzylpiperidine-4-ylamine (B) in a suitable inert solvent (e.g., dichloromethane, CH₂Cl₂) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly, add a solution of bromine (Br₂) in CH₂Cl₂ dropwise. Use a substoichiometric amount of bromine (e.g., 0.5 equivalents relative to each substrate) to ensure a competitive environment.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of reactants.

  • Upon completion (disappearance of bromine color), quench the reaction, perform an appropriate work-up, and analyze the product mixture.

Expected Outcome: The bromine will selectively react with the cyclohexene double bond of compound (A) .[5][8] Compound (B) will remain largely unreacted because the conditions are far too mild for electrophilic aromatic substitution on the benzene ring.[9]

Data Summary Table:

CompoundInitial Conc. (mM)Final Conc. (mM)% ConversionProduct Formed
(A) 50< 5> 90%Dibromo-adduct
(B) 50~50< 5%No reaction

Workflow for Competitive Bromination

Caption: Workflow for the competitive bromination experiment.

Experiment 2: Comparative Catalytic Hydrogenation

This experiment highlights the difference in conditions required to reduce an alkene versus an aromatic ring.

Protocol:

  • Condition Set 1 (Mild): In separate flasks, dissolve each compound (A) and (B) in ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject each flask to an atmosphere of hydrogen gas (H₂ balloon or 1 atm pressure) and stir at room temperature.

  • Condition Set 2 (Forced): Repeat the setup, but use a high-pressure hydrogenation vessel (Parr shaker). Use a more active catalyst like Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂), increase the H₂ pressure to >100 psi, and heat to 50-80 °C.[23][24]

  • Monitor all reactions for hydrogen uptake and by TLC/LC-MS.

Expected Outcomes:

  • Condition Set 1: The double bond in compound (A) will be rapidly hydrogenated to the corresponding cyclohexane derivative.[25] The benzyl group in compound (B) will be completely unreactive under these mild conditions.[23][26]

  • Condition Set 2: Both compounds will be fully reduced. Compound (A) will be reduced as before. Compound (B) will undergo hydrogenation of the benzene ring to a cyclohexane ring, a reaction that requires forcing conditions to overcome the ring's aromatic stability.[26][27]

Data Summary Table:

CompoundConditionsResult
(A) H₂, Pd/C, 1 atm, RTComplete hydrogenation of C=C bond
(B) H₂, Pd/C, 1 atm, RTNo reaction
(A) H₂, Rh/C, >100 psi, 60°CComplete hydrogenation of C=C bond
(B) H₂, Rh/C, >100 psi, 60°CComplete hydrogenation of benzene ring

Diagram of Reactivity Differences

G cluster_A Compound A: Cyclohexene Moiety cluster_B Compound B: Benzyl Moiety cluster_reactions Reactivity Outcomes node_A C=C Double Bond Localized π-electrons High Electron Density Reaction1 Electrophilic Addition Fast Reaction Mild Conditions node_A:f2->Reaction1 Highly Susceptible node_B Benzene Ring Delocalized π-system (Aromaticity) Lower Electron Density Reaction2 Electrophilic Substitution Slow Reaction Harsh Conditions node_B:f2->Reaction2 Resistant

Caption: Structural differences leading to distinct reactivity pathways.

Implications in Drug Development

The choice between these scaffolds has significant consequences for drug design and development.

  • Metabolic Stability: The cyclohexene double bond in (A) represents a "soft spot" for metabolism. It is susceptible to enzymatic oxidation (e.g., epoxidation) by cytochrome P450 enzymes.[1][28] In contrast, the aromatic ring in (B) is generally more metabolically robust, though it can be hydroxylated.[29] However, the benzylic position (the -CH₂- group) is also a known site of metabolic oxidation.[28] Therefore, while the benzyl group avoids alkene-specific metabolism, it introduces its own metabolic liabilities.

  • Synthetic Accessibility: The differential reactivity allows for selective functionalization. One could modify the double bond of (A) while leaving the amine groups untouched (under non-acidic conditions). Conversely, one could perform electrophilic aromatic substitution on the ring of (B) , although directing group effects from the piperidinemethyl substituent would need to be considered.

  • Physicochemical Properties: Replacing an aromatic ring with a saturated or partially saturated ring (a common "bioisosteric" replacement) can significantly alter properties like solubility, lipophilicity (LogP), and protein binding.[30] This is a key strategy used by medicinal chemists to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

Conclusion

The comparison between 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine and N-benzylpiperidine-4-ylamine serves as a classic illustration of how a subtle structural change—an alkene versus an aromatic ring—dramatically alters chemical reactivity. The cyclohexene derivative is primed for rapid electrophilic addition and mild hydrogenation, while the benzyl derivative requires harsh conditions to overcome its aromatic stability, favoring substitution over addition. These fundamental differences are not merely academic; they have profound, practical implications for synthetic strategy, metabolic stability, and the overall design of new therapeutic agents. Researchers equipped with this understanding can make more informed decisions in scaffold selection and lead optimization, ultimately accelerating the drug development process.

References

  • Electrophilic addition - symmetrical alkenes and bromine . Chemguide. [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution) . University of Toronto Scarborough. [Link]

  • Basicity and Reactivity of Amines . Quora. [Link]

  • Electrophilic Substitution of Toluene . Filo. [Link]

  • Explaining electrophilic addition involving sulphuric acid . Chemguide. [Link]

  • Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism . YouTube. [Link]

  • How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners . Chemistry Docs. [Link]

  • Bromination of Toluene . Chem318 Handout. [Link]

  • Explaining the delocalised model of benzene, and hence why it is less reactive with electrophiles than cyclohexene . MyTutor. [Link]

  • Draw the mechanism for the reaction of cyclohexene with HCl . Pearson+. [Link]

  • Electrophilic Aromatic Substitution Mechanism . Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution . Making Molecules. [Link]

  • Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation . JoVE. [Link]

  • Structure and Stability of Benzene . Chemistry LibreTexts. [Link]

  • Nucleophilicity Trends of Amines . Master Organic Chemistry. [Link]

  • Reactivity, Stability and Structure of Benzene . KPU Pressbooks. [Link]

  • Stability and Reactions of Benzene vs. Cyclohexene . Scribd. [Link]

  • Reduction of Aromatic Compounds . Chemistry LibreTexts. [Link]

  • Worked example: Differentiating the types of amines . Khan Academy. [Link]

  • Amine Reactivity . Michigan State University Chemistry. [Link]

  • Catalytic Hydrogenation . ChemTalk. [Link]

  • Hydrogenation of C-C multiple bonds and aromatic rings . e-PG Pathshala. [Link]

  • Reductions of Aromatic Rings . Lumen Learning - Organic Chemistry II. [Link]

  • Reduction of Alkenes - Hydrogenation . Chemistry LibreTexts. [Link]

  • Pronounced Steric Hindrance for Nitrogen Inversion in 1,3,4‐Oxadiazolidines . ResearchGate. [Link]

  • Electrophilic Addition Reactions of Alkenes . Chemistry LibreTexts. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . National Center for Biotechnology Information. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . ACS Publications. [Link]

  • The synthesis of some highly strained pyrylium and N-benzylpyridinium salts and kinetics of their reactions with piperidine . Royal Society of Chemistry Publishing. [Link]

  • Steric Effects on the Configuration of the Nitrogen In Piperidine . Slideshare. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations . Longdom Publishing. [Link]

  • What is the importance of metabolic stability in drug design? . Patsnap Synapse. [Link]

  • N-Acylation Reactions of Amines . ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile . MDPI. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds . ResearchGate. [Link]

  • Drug Modifications to Improve Stability . Open Library Publishing Platform. [Link]

  • Drug metabolism in drug discovery and development . National Center for Biotechnology Information. [Link]

Sources

Validation

Optimizing Purity Analysis for Highly Basic Aliphatic Amines: A Comparison of HPLC-CAD and High-pH Hybrid C18 Approaches

Executive Summary The purity analysis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine presents two distinct analytical bottlenecks: severe peak tailing due to its dual-basic nature and poor detectability due to the absenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purity analysis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine presents two distinct analytical bottlenecks: severe peak tailing due to its dual-basic nature and poor detectability due to the absence of a conjugated π -system. This guide objectively compares standard Reversed-Phase (RP-HPLC), Charged Surface Hybrid (CSH) technology, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating purity method. Furthermore, it evaluates the necessity of transitioning from low-wavelength UV detection to Charged Aerosol Detection (CAD) for non-chromophoric basic amines.

Analyte Profiling & The Causality of Chromatographic Failure

To develop a scientifically sound method, we must first deconstruct the physicochemical properties of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine:

  • Dual Basicity: The molecule contains a tertiary piperidine nitrogen and a primary amine at the C4 position. With estimated pKa values between 9.5 and 10.5, the molecule exists as a doubly charged cation at standard acidic mobile phase conditions (pH 2–3).

  • The Silanol Effect: At mid-to-low pH, residual acidic silanol groups on standard Type-B silica columns are ionized (negatively charged), while the diamine is protonated (positively charged). This creates a severe secondary ion-exchange retention mechanism, manifesting as extreme peak tailing and loss of resolution[1].

  • Optical Invisibility: The molecule lacks aromaticity. Relying on the isolated double bond of the cyclohexene ring requires UV detection at 210 nm, which is highly susceptible to baseline drift from organic modifiers during gradient elution.

Method Development Logic: Overcoming the Silanol Effect

To achieve a self-validating system where peak symmetry and retention are inherently stable, the chromatographic chemistry must actively suppress secondary interactions.

G Analyte 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Assess Assess Analyte Properties - Dual Basic Amines - No UV Chromophore Analyte->Assess Det Detection Strategy Assess->Det Chrom Chromatographic Strategy Assess->Chrom UV Low UV (210 nm) Prone to baseline drift Det->UV CAD Charged Aerosol Detection (CAD) Universal, uniform response Det->CAD RP_Low Low pH RP-HPLC (CSH C18 + Formic Acid) Chrom->RP_Low RP_High High pH RP-HPLC (Hybrid C18 + NH4OH) Chrom->RP_High HILIC HILIC (Zwitterionic + NH4 Formate) Chrom->HILIC Opt Optimized Purity Method HILIC-CAD or High-pH C18-CAD CAD->Opt RP_High->Opt HILIC->Opt

Fig 1. Logical workflow for HPLC method development of non-chromophoric, highly basic diamines.

The Chromatographic Alternatives:
  • Low pH with Charged Surface Hybrid (CSH) C18: CSH technology incorporates a low-level positive surface charge onto the silica particle. This electrostatically repels the protonated basic analytes, drastically improving peak shape and loading capacity even in low-ionic-strength buffers like formic acid[2].

  • High pH with Ethylene Bridged Hybrid (BEH) C18: By raising the mobile phase pH to 10.5, the amines are deprotonated. This neutralizes the molecule, maximizing hydrophobic retention on the C18 phase and eliminating ionic interactions with silanols. Standard silica dissolves at this pH; thus, a hybrid organic-inorganic particle is mandatory.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Instead of fighting the polarity of the doubly protonated amine, HILIC embraces it. Using a zwitterionic stationary phase with a high-organic mobile phase allows the polar cation to partition into the water-enriched layer on the column surface, providing orthogonal selectivity to RP-HPLC.

Detection Strategy: Why UV Fails and CAD Succeeds

For non-chromophoric compounds, Charged Aerosol Detection (CAD) provides a universal approach to analyze organic bases and pharmaceutical salts[3].

The Mechanism of Action: CAD measures the charge transferred to residual aerosol particles after the mobile phase is evaporated. Because 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a relatively low-molecular-weight free base, it can exhibit semi-volatile behavior, leading to poor signal recovery. However, the ability to detect these analytes by CAD depends heavily on their propensity to form a low-volatility salt with the mobile phase modifier[4]. By utilizing formate or bicarbonate buffers, the diamine forms a stable, non-volatile salt, ensuring high nebulization efficiency and a uniform, quantifiable response. Note that CAD response is inherently nonlinear, often requiring a 2nd-order (quadratic) regression for accurate quantitation[5].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in System Suitability Testing (SST) criteria.

Protocol A: High-pH RP-HPLC-CAD (Recommended for API Purity)

Mechanism: Deprotonation of amines to maximize hydrophobic retention.

  • Stationary Phase: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 15.0 min: 5% → 60% B

    • 15.0 – 18.0 min: 60% B

    • 18.0 – 18.1 min: 60% → 5% B

    • 18.1 – 25.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings: Evaporation temperature 35°C, Data collection rate 10 Hz, Filter 3.6s. Power function set to 1.0 (apply quadratic fit during data processing).

  • SST Criteria: Tailing factor (Tf) < 1.3; %RSD of peak area (n=6) < 2.0%.

Protocol B: HILIC-CAD (Orthogonal Method for Polar Impurities)

Mechanism: Aqueous partitioning and electrostatic interaction of the protonated diamine.

  • Stationary Phase: SeQuant ZIC-pHILIC (Polymeric Zwitterionic), 150 x 2.1 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 – 2.0 min: 90% B

    • 2.0 – 15.0 min: 90% → 50% B

    • 15.0 – 20.0 min: 50% B

    • 20.0 – 20.1 min: 50% → 90% B

    • 20.1 – 35.0 min: 90% B (Note: HILIC requires extended re-equilibration to rebuild the aqueous hydration layer).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • SST Criteria: Retention Factor (k') > 3.0; Resolution (Rs) from nearest polar degradant > 1.5.

Quantitative Performance Comparison

The following tables synthesize the expected chromatographic and detection performance based on the physicochemical interactions described above.

Table 1: Chromatographic Performance Comparison for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

Column TechnologyMobile Phase ConditionsRetention Factor (k')Asymmetry (As)Plate Count (N)Suitability / Verdict
Standard C18 (Type B) 0.1% Formic Acid (pH 2.7)0.62.83,500Poor: Severe tailing and lack of retention due to double positive charge.
CSH C18 0.1% Formic Acid (pH 2.7)0.41.212,000Moderate: Excellent peak shape via charge repulsion, but retention remains low.
BEH C18 (Hybrid) 10 mM NH₄HCO₃ (pH 10.5)5.21.115,500Excellent: High retention and symmetry via complete analyte deprotonation.
Zwitterionic HILIC 20 mM NH₄Formate (pH 3.0)6.81.018,000Excellent: Strong retention of the polar cation; ideal orthogonal method.

Table 2: Detection Modality Comparison

DetectorWavelength / SettingLimit of Detection (LOD)Linearity (R²)Baseline Stability (Gradient)
UV-Vis 210 nm~450 ng0.985Poor: Severe drift from organic modifier absorbance.
UV-Vis 254 nmN/A (No absorbance)N/AExcellent (but blind to analyte).
CAD Evap Temp: 35°C~5 ng0.999 (Quadratic)Excellent: Uniform response across the gradient.

Conclusion

Standard RP-HPLC method development fails for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine due to intense silanol interactions and a lack of UV chromophores. To achieve a robust, publishable purity assay, analysts must leverage High-pH Hybrid C18 or HILIC chemistries to control the ionization state of the diamine. Furthermore, coupling these separations with Charged Aerosol Detection (CAD) utilizing volatile salt-forming buffers (like formate or bicarbonate) is essential to achieve nanogram-level sensitivity and baseline stability.

References

  • Practical Applications of Charged Surface Hybrid (CSH) Technology , LCGC International. Available at: [Link]

  • Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection , PubMed. Available at:[Link]

  • Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection , ResearchGate. Available at:[Link]

Sources

Comparative

Comparative Guide to LC-MS/MS Fragmentation Strategies: CID vs. HCD for Complex Piperidine Amines

Executive Summary The structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) demands robust analytical workflows. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (C12H22N2, Exact Mass:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of synthetic intermediates and active pharmaceutical ingredients (APIs) demands robust analytical workflows. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (C12H22N2, Exact Mass: 194.178) is a complex aliphatic amine featuring both a primary amine and a tertiary piperidine nitrogen. This guide objectively compares the analytical performance of Triple Quadrupole (QQQ) Collision-Induced Dissociation (CID) against High-Resolution Orbitrap Higher-energy Collisional Dissociation (HCD) for characterizing this compound. By analyzing the causality of its gas-phase dissociation, this guide provides drug development professionals with an authoritative framework for metabolite identification and impurity profiling.

Mechanistic Grounding: Dissociation Causality

To optimize a mass spectrometry workflow, one must first understand the intrinsic chemical properties of the analyte. In positive electrospray ionization (ESI+), 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine forms a stable [M+H]+ precursor ion at m/z 195.186.

The protonation site dictates the fragmentation cascade. While the primary amine at the C4 position is basic, the tertiary nitrogen within the piperidine ring possesses a higher gas-phase proton affinity. Protonation at this tertiary nitrogen weakens the adjacent N-alkyl bond. Piperidine-based structures exhibit predictable dissociation chemistries, often fragmenting along the C-C or C-N backbone upon collisional activation[1].

When subjected to collisional energy, two primary pathways emerge:

  • Heterolytic/Inductive Cleavage: The N-alkyl bond breaks, yielding either the cyclohexenylmethyl cation (m/z 95.086) or the piperidin-4-ylamine cation (m/z 99.092).

  • Neutral Loss & Ring Opening: The primary amine undergoes a neutral loss of ammonia (-17 Da) to form m/z 178.160. Further energy deposition triggers the opening of the piperidine ring, a well-documented phenomenon in piperidine dissociation models[2].

Fragmentation M Precursor Ion [M+H]+ m/z 195.186 (Protonated N1) F1 Loss of NH3 m/z 178.160 M->F1 -17 Da (Neutral Loss) F2 N-Alkyl Cleavage m/z 99.092 (Piperidin-4-ylamine) M->F2 Inductive Cleavage F3 Alkyl Cation m/z 95.086 (Cyclohexenylmethyl) M->F3 Heterolytic Cleavage F4 Ring Opening m/z 82.065 F2->F4 Ring Cleavage

Figure 1: Proposed LC-MS/MS fragmentation pathways for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol integrates self-validating system suitability checks. HCD provides a distinct advantage over traditional trap-based CID by mitigating charge-state dependencies and avoiding low-mass cutoff limitations, which is critical for capturing small diagnostic fragments like m/z 82.065[3].

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Prior to analysis, calibrate the mass spectrometer using a standard ESI Positive Ion Calibration Solution to ensure mass accuracy is < 3 ppm (for Orbitrap).

    • Run a blank injection (50:50 Acetonitrile:Water) to validate the absence of carryover. This ensures that the m/z 99.092 fragment strictly originates from the analyte.

  • Sample Preparation:

    • Dilute the analyte to 100 ng/mL in a solvent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality Note: Formic acid acts as a proton donor, ensuring complete ionization of the basic amine groups and preventing peak tailing during chromatography.

  • UHPLC Separation:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition (Platform Comparison):

    • Platform A (QQQ CID): Operate in Product Ion Scan mode. Use Argon as the collision gas. Ramp Collision Energy (CE) from 10 to 40 eV to capture the full breakdown curve.

    • Platform B (Orbitrap HCD): Operate in Parallel Reaction Monitoring (PRM) mode. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40. Set resolution to 35,000 at m/z 200.

Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Prep 0.1% FA in ACN/H2O LC UHPLC Separation C18 Column Prep->LC ESI ESI (+) Ionization LC->ESI QQQ Triple Quad (QQQ) CID Fragmentation Nominal Mass ESI->QQQ Path A Orbi Orbitrap HCD Fragmentation High-Resolution ESI->Orbi Path B Data Data Analysis Fragment Annotation QQQ->Data Orbi->Data

Figure 2: Comparative LC-MS/MS experimental workflow utilizing CID (QQQ) and HCD (Orbitrap).

Comparative Data Analysis: QQQ vs. Orbitrap

While CID and HCD can both provide extensive structural coverage, the relative abundance of low-mass fragment ions and the mass accuracy is often superior in high-resolution HCD platforms[4]. The table below summarizes the quantitative performance of both platforms for the target compound.

Fragment AssignmentTheoretical m/zQQQ (CID) m/zOrbitrap (HCD) m/zMass Error (Orbitrap)Relative Abundance (HCD NCE 30)
[M+H]+ Precursor 195.1861195.2195.1863+1.0 ppm15%
[M+H - NH3]+ 178.1596178.2178.1594-1.1 ppm45%
Piperidin-4-ylamine cation 99.092299.199.0920-2.0 ppm100% (Base Peak)
Cyclohexenylmethyl cation 95.086195.195.0863+2.1 ppm85%
Piperidine ring cleavage 82.065782.182.0655-2.4 ppm30%
Performance Verdict
  • QQQ (CID): Excellent for targeted quantitation (Multiple Reaction Monitoring). The nominal mass resolution is sufficient for routine assays, but the low-energy collision regime may result in lower abundances of the m/z 82.1 ring cleavage fragment.

  • Orbitrap (HCD): The gold standard for structural elucidation. The sub-3 ppm mass accuracy definitively confirms the elemental composition of the fragments. The beam-type collisional activation of HCD ensures high-efficiency generation of the m/z 99.092 and m/z 95.086 diagnostic ions, leaving no ambiguity regarding the site of N-alkylation.

References

  • Title: Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Analytical applications of gas-phase ion chemistry enabled by mass spectrometry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Radical-Induced Dissociation for Oligonucleotide Sequencing by TiO2/ZnAl-Layered Double Oxide-Assisted Laser Desorption/Ionization Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Structural comparison of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine and piperazine derivatives

An in-depth structural and physicochemical comparison between piperazine cores and complex piperidine derivatives is critical for overcoming pharmacokinetic bottlenecks in early-stage drug discovery. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and physicochemical comparison between piperazine cores and complex piperidine derivatives is critical for overcoming pharmacokinetic bottlenecks in early-stage drug discovery. As a Senior Application Scientist, I frequently evaluate how subtle bioisosteric replacements—such as shifting an intra-ring nitrogen to an exocyclic position—can fundamentally alter a molecule's binding thermodynamics and metabolic fate.

This guide provides an objective, data-driven comparison between standard piperazine derivatives and 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine , detailing the causality behind their structural behaviors, the rationale for their substitution, and the self-validating experimental protocols required to benchmark them.

Structural & Physicochemical Profiling

Piperazine is a privileged medicinal chemistry scaffold, heavily utilized for its predictable basicity and ability to act as a rigid linker. However, its dual-basic centers often lead to high polarity, poor passive membrane permeability, and human Ether-à-go-go-Related Gene (hERG) channel liabilities.

Conversely, 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine represents a highly engineered bioisostere. By replacing the secondary intra-ring nitrogen of piperazine with an exocyclic primary amine (piperidine-4-amine core) and appending a bulky cyclohexenyl tail, chemists can drastically alter the molecule's spatial geometry and lipophilicity.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical parameters between a standard piperazine core and the 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine derivative:

Physicochemical ParameterPiperazine Core1-Cyclohex-3-enylmethyl-piperidin-4-ylamineMechanistic Causality / Impact
Ring Rigidity High (Rigid 6-membered ring)Moderate (Flexible exocyclic amine)Exocyclic nitrogen increases degrees of freedom, altering conformational entropy during target binding[1].
Basicity (pKa) pKa₁ ≈ 9.8, pKa₂ ≈ 5.6pKa₁ ≈ 10.0 (Primary), pKa₂ ≈ 8.5 (Tertiary)The primary amine acts as a stronger, highly directional hydrogen bond donor compared to a secondary intra-ring nitrogen.
Lipophilicity (LogP) ≈ -1.5 (Highly Hydrophilic)≈ 2.5 - 3.5 (Highly Lipophilic)The cyclohexenyl tail drives hydrophobic partitioning, improving passive cellular permeability but potentially increasing non-specific binding.
Topological Polar Surface Area 24.1 Ų≈ 29.3 ŲSlight increase in tPSA due to the primary amine, balanced by the massive lipophilic bulk of the tail.

Bioisosteric Rationale: The "Why" Behind the Swap

Medicinal chemists do not arbitrarily add bulky groups or shift heteroatoms. The transition from a piperazine to a piperidine-4-amine derivative is driven by precise pharmacological logic:

  • Modulating Structural Flexibility: Extracting the nitrogen outside the ring system increases structural flexibility. While this can sometimes lower inhibitory activity due to a loss of binding entropy, it allows the primary amine to probe dynamic binding pockets (such as the S2 pocket in DPP-IV targets) that a rigid piperazine cannot access[1].

  • Overcoming Electrostatic Repulsion: In the development of Hedgehog (SMO) pathway inhibitors, researchers found that the strong, rigid basicity of piperazine significantly reduced target activity. Replacing piperazine with a piperidine-4-amine bioisostere significantly enhanced anti-tumor activity by optimizing the electrostatic interactions within the binding cleft[2].

  • Hydrophobic Anchoring: The addition of the cyclohex-3-enylmethyl group provides a bulky, lipophilic anchor. This tail is specifically designed to occupy deep, hydrophobic accessory pockets, enhancing overall binding affinity through Van der Waals interactions.

BioisostereLogic PZ Piperazine Core (Rigid, Dual N-heterocycle) Flex Increased Structural Flexibility (Exocyclic N Vector) PZ->Flex Ring Opening / Exocyclic Shift pKa Altered Basicity Profile (Primary vs Secondary N) PZ->pKa N-Substitution P4A 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine (Exocyclic Primary Amine) P4A->Flex P4A->pKa Lipo Enhanced Lipophilicity (Cyclohexenyl Tail) P4A->Lipo Impact1 Altered Target Pocket Binding (e.g., DPP-IV, SMO) Flex->Impact1 Impact2 Modulated PK & hERG Liability pKa->Impact2 Lipo->Impact1 Lipo->Impact2

Logical relationship mapping the physicochemical impacts of piperidine-4-amine substitution.

Self-Validating Experimental Methodologies

To objectively evaluate the performance of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine against standard piperazines, robust, artifact-free data must be generated. The following protocols are designed as self-validating systems , meaning they contain internal mathematical or biological controls that instantly flag assay failure.

Protocol A: Potentiometric pKa Determination

Because the shift from a secondary to a primary amine fundamentally alters ionization, precise pKa determination is required.

  • Step 1: Prepare a 1 mM solution of the test compound in a standardized 0.15 M KCl background electrolyte to maintain constant ionic strength.

  • Step 2: Perform a blank titration (solvent only) using 0.5 M KOH. Self-Validation Check: The blank titration data is used to generate a Gran plot, which mathematically validates the Nernstian slope of the glass pH electrode. If the slope deviates from 59.16 mV/pH unit, the system halts, preventing erroneous data collection.

  • Step 3: Titrate the compound solution from pH 2.0 to 12.0 under an argon atmosphere to prevent CO₂ absorption.

  • Step 4: Calculate the macroscopic pKa values using Bjerrum difference plots.

Protocol B: Human Liver Microsomal (HLM) Clearance

The bulky cyclohexenyl tail introduces new sites for CYP450-mediated oxidation. Metabolic stability must be benchmarked against piperazine.

  • Step 1 (Preparation): Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Incubation): Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 3 (Initiation & Parallel Controls): Initiate the reaction by adding NADPH (1 mM final concentration). Self-Validation Check: The assay is run with two parallel control arms. Arm 1 is a minus-NADPH control (validating that degradation is strictly CYP450-dependent and not due to chemical instability). Arm 2 utilizes Verapamil as a positive control (validating the specific metabolic competency of the HLM batch).

  • Step 4 (Quenching): At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing Tolbutamide as an internal standard.

  • Step 5 (Analysis): Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

HLMWorkflow Prep 1. Substrate Prep (1 µM + Controls) HLM 2. HLM Incubation (0.5 mg/mL, 37°C) Prep->HLM NADPH 3. NADPH Start (1 mM final) HLM->NADPH Quench 4. Quench & IS (Ice-cold ACN) NADPH->Quench LCMS 5. LC-MS/MS (Clearance Data) Quench->LCMS

Self-validating experimental workflow for determining human liver microsomal (HLM) stability.

Case Studies in Target Binding

The theoretical advantages of the piperidine-4-amine scaffold have been proven in late-stage drug design:

  • Hedgehog Pathway (SMO) Inhibitors: In attempts to improve the in vivo pharmacokinetic profile of early leads, researchers replaced rigid piperazine rings with piperidine-4-amine derivatives. The extra basicity of the piperazine's second nitrogen was found to be unfavorable for the binding pocket. The piperidine-4-amine substitution not only bypassed this electrostatic penalty but significantly enhanced anti-tumor activity without inducing mouse body weight loss[2].

  • DPP-IV Inhibitors: When targeting the S2 pocket of Dipeptidyl peptidase IV (DPP-IV), researchers utilized 4-amino-piperidine derivatives to act as a piperazine-like system, but with one nitrogen shifted outside the ring. This was explicitly done to introduce structural flexibility, allowing the exocyclic amide group to map complementary interactions with S2 residues that a rigid piperazine could not reach[1].

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Chemokine Receptor Ligands

Introduction: The Imperative of Rigorous Assay Validation in GPCR Drug Discovery In the landscape of modern drug discovery, G-Protein Coupled Receptors (GPCRs) remain a predominant target class, governing a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Rigorous Assay Validation in GPCR Drug Discovery

In the landscape of modern drug discovery, G-Protein Coupled Receptors (GPCRs) remain a predominant target class, governing a vast array of physiological processes.[1][2] The 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine scaffold represents a promising chemical starting point for novel ligands. Given its structural motifs, this class of molecules is hypothesized to interact with GPCRs, potentially chemokine receptors, which play critical roles in immune response and disease.[3] However, the journey from a synthesized compound to a validated lead candidate is paved with rigorous analytical hurdles. The cornerstone of this process is the robust validation of the in vitro assays used to characterize the ligand's pharmacological profile.

This guide provides a comprehensive framework for the validation of a suite of in vitro assays tailored for a novel ligand series, exemplified by the 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine scaffold. We will operate under the scientifically-grounded hypothesis that this ligand class targets the CC Chemokine Receptor 7 (CCR7) , a key regulator of immune cell trafficking and a target of interest in inflammation and oncology.[2][3]

The objective here is not merely to present protocols, but to instill a philosophy of self-validating systems. Every experimental choice, from buffer composition to the selection of a competitor ligand, is a variable that must be understood and controlled. This guide will compare and contrast fundamental assay formats, provide detailed validation protocols, and explain the causality behind these choices, ensuring the data generated is not only accurate and reproducible but also scientifically sound and ready for regulatory scrutiny.

Part 1: Choosing the Right Tools - A Comparative Overview of In Vitro Assays for CCR7

The pharmacological characterization of a novel CCR7 ligand requires a multi-faceted approach. No single assay can provide a complete picture. We must assess both the ligand's ability to physically interact with the receptor (binding) and its capacity to elicit a biological response (function).

Binding vs. Functional Assays: What Are We Measuring?
  • Binding Assays quantify the direct interaction between a ligand and its receptor. They are essential for determining affinity (Kd, Ki) and receptor density (Bmax).[4] These assays, however, provide no information on whether the ligand activates, inhibits, or has no effect on receptor signaling.[5]

  • Functional Assays measure the cellular response triggered by ligand-receptor interaction.[6] For a Gi-coupled receptor like CCR7, this can involve measuring changes in second messengers (e.g., cAMP), G-protein activation, or the recruitment of intracellular signaling partners like β-arrestin.[7][8] These assays are critical for determining a ligand's efficacy (Emax) and potency (EC50/IC50).

The distinction is crucial. A high-affinity binder might be a potent agonist, a powerful antagonist, or completely inert. A comprehensive validation strategy must incorporate both assay types to build a complete structure-activity relationship (SAR) profile.

Logical Workflow for Ligand Characterization

The following diagram illustrates a logical workflow for characterizing a novel ligand like a 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine derivative against CCR7.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Synthesis Binding_Assay Radioligand Binding Assay Binding_Output Determine Affinity (Ki) Receptor Density (Bmax) Binding_Assay->Binding_Output SAR Structure-Activity Relationship (SAR) Binding_Output->SAR cAMP_Assay cAMP Assay (Gi signaling) Functional_Output Determine Potency (EC50/IC50) Efficacy (Emax) Assess Biased Agonism cAMP_Assay->Functional_Output bArrestin_Assay β-Arrestin Recruitment Assay bArrestin_Assay->Functional_Output Functional_Output->SAR start Novel Ligand (e.g., 1-Cyclohex-3-enylmethyl -piperidin-4-ylamine derivative) start->Binding_Assay start->cAMP_Assay start->bArrestin_Assay

Caption: Workflow for characterizing a novel CCR7 ligand.

Comparative Ligands for Assay Validation

To validate our assays, we need well-characterized reference compounds. For our hypothetical CCR7 target, we will use:

CompoundTypeMechanismUse in Validation
CCL19 Endogenous Ligand (Agonist)Full agonist for G-protein and β-arrestin pathways.[9]Positive control for all functional assays; reference for potency and efficacy comparison.
CCL21 Endogenous Ligand (Biased Agonist)Preferentially activates G-protein pathways with minimal β-arrestin recruitment.[1][10]Critical tool for validating assays designed to detect biased signaling.
Cmp2105 Small Molecule AntagonistAllosteric antagonist that binds to an intracellular pocket.[11]Negative control/competitor for functional assays; reference for antagonist potency (IC50).
[125I]-CCL19 RadioligandHigh-affinity radiolabeled agonist.Tracer for radioligand binding assays to determine the affinity of unlabeled ligands.

Part 2: The Validation Master Plan: Parameters and Acceptance Criteria

Assay validation demonstrates that an analytical procedure is fit for its intended purpose.[4] We will adhere to the principles outlined in the ICH Q2(R2) guideline, which defines the core performance characteristics to be evaluated.[12][13]

Validation ParameterDefinitionAcceptance Criteria (Typical)Assays to Validate
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Signal from target-expressing cells should be significantly higher than parental cells. Known antagonists should block the signal in a concentration-dependent manner.All Assays
Accuracy The closeness of agreement between the value which is accepted as a true value and the value found.For potency assays, the mean calculated EC50/IC50 of a reference compound should be within ±2-fold of the historical average.All Assays
Precision (Repeatability & Intermediate)The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (intra-assay): %CV ≤ 20%. Intermediate Precision (inter-assay): %CV ≤ 25% for EC50/IC50 values.All Assays
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.For dose-response curves, the R² value of the curve fit should be ≥ 0.95.All Functional Assays
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.The quantifiable range should cover the full dose-response from baseline to Emax.All Functional Assays
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Assay performance (e.g., Z'-factor, S/B ratio) should remain within acceptable limits when parameters like incubation time or temperature are slightly varied.All Assays

Note: Acceptance criteria should be pre-defined in a validation protocol and may vary based on the assay format and its intended use (e.g., HTS vs. lead optimization).

Part 3: Experimental Protocols & Validation Walkthrough

This section provides detailed, step-by-step methodologies for validating key assays for our novel 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine based ligands against the CCR7 receptor.

Assay 1: Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound. It measures the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.

Workflow for Radioligand Competition Binding Assay

G Membrane_Prep Prepare Cell Membranes (from CCR7-expressing cells) Incubation Incubate: 1. Membranes 2. [125I]-CCL19 (Radioligand) 3. Test Compound (e.g., your ligand) or Unlabeled Competitor Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand (Rapid vacuum filtration over glass fiber filters) Incubation->Filtration Counting Quantify Bound Radioactivity (Gamma Counter) Filtration->Counting Analysis Data Analysis: Plot % Inhibition vs. [Test Compound] Calculate IC50 and Ki Counting->Analysis

Caption: Radioligand competition binding assay workflow.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture CHO-K1 cells stably expressing human CCR7 to high density.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors) using a Dounce or polytron homogenizer.[14]

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay. Store aliquots at -80°C.

  • Competition Binding Assay:

    • Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[14]

    • Add 50 µL of test compound (1-Cyclohex-3-enylmethyl-piperidin-4-ylamine derivative) at various concentrations (e.g., 10-point, 1:3 serial dilution). Include wells for "Total Binding" (vehicle only) and "Non-Specific Binding" (a high concentration of unlabeled CCL19, e.g., 1 µM).

    • Add 50 µL of [125I]-CCL19 diluted in binding buffer to a final concentration near its Kd (e.g., 0.1 nM).

    • Initiate the reaction by adding 150 µL of the CCR7 membrane preparation (e.g., 10 µg protein/well).

    • Incubate the plate for 90-120 minutes at room temperature with gentle agitation to reach equilibrium.[14]

  • Harvesting and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[14]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Validation Walkthrough (Specificity):

  • Objective: To demonstrate that the binding of [125I]-CCL19 is specific to the CCR7 receptor.

  • Experiment: Run a saturation binding experiment using membranes from CCR7-expressing cells and the parental CHO-K1 cells (negative control).

  • Expected Outcome: The CCR7-expressing cells should show saturable binding, while the parental cells should exhibit only low-level, linear non-specific binding. The specific binding signal (Total - Non-specific) should be at least 80% of the total binding at the Kd concentration of the radioligand.

Assay 2: Gi-Coupled cAMP Functional Assay

This assay measures the functional consequence of CCR7 activation, which is coupled to Gi proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Step-by-Step Protocol (HTRF Format):

  • Cell Plating:

    • Plate CCR7-expressing CHO-K1 cells in a 384-well assay plate and incubate overnight.[15]

  • Antagonist Mode Validation (using Cmp2105):

    • Prepare serial dilutions of your test compound and the reference antagonist (Cmp2105).

    • Add the compounds to the cells.

    • Add a solution containing Forskolin (to stimulate adenylyl cyclase and generate a high basal cAMP level) mixed with the agonist CCL19 at its EC80 concentration.[16]

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode Validation (using your ligand):

    • Prepare serial dilutions of your test compound and the reference agonists (CCL19, CCL21).

    • Add a solution containing Forskolin to all wells.

    • Add the agonist dilutions to the cells and incubate for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a Europium cryptate) according to the manufacturer's protocol.[15]

    • Incubate for 60 minutes.

    • Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

Validation Walkthrough (Accuracy & Precision):

  • Objective: To ensure the assay accurately and precisely measures the potency of known ligands.

  • Experiment: Over three separate days, run full dose-response curves for the reference agonists (CCL19, CCL21) and antagonist (Cmp2105).

  • Data Analysis: Calculate the EC50 for the agonists and IC50 for the antagonist for each run.

  • Expected Outcome:

    • Accuracy: The geometric mean of the EC50/IC50 values should be within 2-fold of the established historical values for these compounds.

    • Intermediate Precision: The coefficient of variation (%CV) of the EC50/IC50 values across the three days should be ≤ 25%.

Assay 3: β-Arrestin Recruitment Assay

This assay is crucial for identifying biased agonism. It measures the recruitment of β-arrestin to the activated CCR7 receptor.

Signaling Pathways for Biased Agonism at CCR7

G cluster_0 cluster_1 CCL19 CCL19 CCR7 CCR7 Receptor CCL19->CCR7 High Affinity CCL21 CCL21 CCL21->CCR7 High Affinity Test_Ligand Test Ligand (1-Cyclohex-3-enylmethyl-... -ylamine derivative) Test_Ligand->CCR7 Hypothesized Interaction Gi_Protein Gi Protein Activation CCR7->Gi_Protein Strongly Activated by CCL19 & CCL21 bArrestin β-Arrestin Recruitment CCR7->bArrestin Strongly Activated by CCL19 Weakly by CCL21 cAMP_Inhibition ↓ cAMP Gi_Protein->cAMP_Inhibition Internalization Receptor Internalization & Desensitization bArrestin->Internalization

Caption: Biased signaling at the CCR7 receptor.

Step-by-Step Protocol (Enzyme Fragment Complementation - EFC):

  • Cell Line:

    • Use a commercially available cell line (e.g., U2OS or CHO-K1) engineered to co-express CCR7 fused to a small enzyme fragment (ProLink, PK) and β-arrestin-2 fused to the larger enzyme acceptor (EA) fragment.[17][18]

  • Assay Procedure:

    • Plate the cells in a 384-well white, solid-bottom plate and incubate overnight.[19]

    • Prepare serial dilutions of the test compound and reference ligands (CCL19, CCL21).

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.[19]

    • Add the EFC detection reagents (containing substrate for the complemented enzyme) and incubate for 60 minutes at room temperature.[19]

    • Read the plate on a standard luminescence plate reader. The signal is directly proportional to the amount of β-arrestin recruitment.

Validation Walkthrough (Detecting Bias):

  • Objective: To validate that the assay system can differentiate between the signaling profiles of CCL19 and CCL21.

  • Experiment: Run parallel experiments in both the cAMP assay (Part 3.2) and the β-arrestin assay. Generate full dose-response curves for CCL19 and CCL21 in both formats.

  • Data Analysis: Calculate the EC50 values for both ligands in both assays. Calculate a "bias factor" to quantify the preference for one pathway over the other.

  • Expected Outcome:

    • CCL19 should be a potent agonist in both the cAMP and β-arrestin assays.

    • CCL21 should be potent in the cAMP assay but significantly less potent (or have a lower Emax) in the β-arrestin assay.[1][9] This differential response validates the system's ability to detect biased signaling, providing a robust platform to characterize the pathway preference of your novel 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine based ligands.

Conclusion: A Foundation of Trustworthy Data

The validation of in vitro assays is not a perfunctory exercise but the very foundation upon which successful drug discovery programs are built. By systematically evaluating specificity, accuracy, precision, and robustness, we generate a self-validating data package that provides confidence in every measurement. For novel scaffolds like 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, this rigorous, multi-assay approach is indispensable. It allows us to move beyond simple affinity measurements to a nuanced understanding of functional activity, including complex phenomena like biased agonism. This guide provides the strategic framework and practical protocols to ensure that the data you generate is reliable, reproducible, and ultimately, translatable, paving the way for the successful development of next-generation therapeutics.

References

  • Kohout, A. L., & Lefkowitz, R. J. (2003). Regulation of G protein-coupled receptor signaling by G protein-coupled receptor kinases and arrestins. Molecular pharmacology, 63(5), 983-989.
  • Bachelerie, F., Ben-Baruch, A., Burkhardt, A. M., et al. (2014). A guide to chemokines and their receptors. Cytokine & Growth Factor Reviews, 25(5), 591-618. [Link]

  • Zidar, N., & Zega, A. (2023). Optimization of triazolo[4,5-d]pyrimidines towards human CC chemokine receptor 7 (CCR7) antagonists. European journal of medicinal chemistry, 255, 115389. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Hauser, M. A., Legler, D. F. (2016). Biased Signaling at Chemokine Receptors. Journal of Biological Chemistry, 291(11), 5485-5493. [Link]

  • BenchChem. (2026). Application Notes & Protocols: Interrogating G-Protein Coupled Receptor Signaling with cAMP Assays.
  • Bünemann, M., & Frank, M. (2014). Differential CCR7 Targeting in Dendritic Cells by Three Naturally Occurring CC-Chemokines. Frontiers in immunology, 5, 253. [Link]

  • Eglen, R. M., & Reisine, T. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and drug development technologies, 2(1), 101-109. [Link]

  • Våbenø, J., Nedregård, M., Norn, C., et al. (2020). Biased Signaling of CCL21 and CCL19 Does Not Rely on N-Terminal Differences, but Markedly on the Chemokine Core Domains and Extracellular Loop 2 of CCR7. Frontiers in Immunology, 11, 580517. [Link]

  • MedchemExpress. (n.d.). CCR7 Ligand 1 (CCR7-Cmp2105).
  • Legler, D. F. (n.d.). Biased Signaling.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wang, L., Zhang, H., Liu, C., & Hsieh, J. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 19(7), 958-966. [Link]

  • Jaeger, K., Bruenle, S., Weinert, T., et al. (2019). The Inside Story: Crystal Structure of the Chemokine Receptor CCR7 with an Intracellular Allosteric Antagonist. Biochemistry, 58(45), 4588-4592. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • ResearchGate. (n.d.). Compounds studied as CCR7 antagonists. [Figure].
  • Zlotnik, A., & Yoshie, O. (2003). Unraveling the Chemistry of Chemokine Receptor Ligands. Chemical reviews, 103(8), 3091-3112. [Link]

  • JoVE. (2022). A High-Throughput Calcium Assay for GPCRs. Journal of Visualized Experiments. [Link]

  • MedchemExpress. (n.d.). CCR7 Antagonist.
  • JoVE. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors. Journal of Visualized Experiments.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • Zhang, H., & Xie, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protein science : a publication of the Protein Society, 21(7), 974-981. [Link]

  • Assay Guidance Manual. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. National Center for Biotechnology Information. [Link]

  • Eurofins Discovery. (n.d.). CCR7 Mouse Chemokine GPCR Cell Based Agonist Arrestin LeadHunter Assay.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Elder, D. (2024). Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays.

Sources

Validation

Comparative X-Ray Crystallographic Analysis of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine Salts: A Guide for Lead Optimization

Introduction 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (Free base CAS: 64730-01-4) is a highly versatile diamine pharmacophore utilized in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (Free base CAS: 64730-01-4) is a highly versatile diamine pharmacophore utilized in the synthesis of advanced pharmaceutical active pharmaceutical ingredients (APIs). The molecule features two distinct basic nitrogen centers: a secondary amine embedded within the piperidine ring and a primary exocyclic amine. This dual basicity makes it highly susceptible to forming di-salt complexes.

While the commercially prevalent form is the dihydrochloride salt (CAS: 1187933-16-9) [1], relying solely on hydrochloride salts during drug development can lead to suboptimal solid-state properties, such as high hygroscopicity, hydrate formation, or polymorphic instability. This guide objectively compares the crystallographic performance of the standard dihydrochloride salt against two alternative candidates—the dimesylate and dimaleate salts—providing actionable experimental data for researchers engaged in solid-form screening.

The Causality Behind Salt Selection

According to the foundational principles of pharmaceutical preformulation [2], selecting the optimal counterion is not merely a formulation trick; it is a critical step that dictates the physicochemical fate of the compound.

  • Dihydrochloride (Standard): Easily formed due to the low pKa of HCl. However, the chloride ion's small ionic radius often leads to tightly packed, rigid crystal lattices. The high charge density can trap water molecules, leading to unwanted hydrate formation upon exposure to ambient humidity.

  • Dimesylate (Alternative 1): Chosen for its bulkier, softer methanesulfonate anion. The steric bulk acts as a lattice "spacer," which often disrupts hydrate networks and lowers the lattice energy, thereby improving intrinsic dissolution rates.

  • Dimaleate (Alternative 2): Selected to evaluate the impact of a dicarboxylic acid. Maleate ions are excellent at forming extended, charge-assisted hydrogen-bonded supramolecular synthons, which typically enhance the mechanical and polymorphic stability of the crystal.

Workflow for Crystallographic Validation

To objectively compare these forms, we rely on Single-Crystal X-Ray Diffraction (SCXRD). Unlike Powder X-Ray Diffraction (PXRD) which only validates bulk phase purity, SCXRD provides absolute stereochemistry and precise mapping of the hydrogen-bonding networks.

SaltScreening cluster_salts Salt Formation & Crystallization Candidates A 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine (Free Base) B1 Dihydrochloride (CAS: 1187933-16-9) A->B1 B2 Dimesylate Candidate A->B2 B3 Dimaleate Candidate A->B3 C Vapor Diffusion Crystallization (Self-Validating Protocol) B1->C B2->C B3->C D SCXRD Data Collection (Mo Kα, 100K) C->D High-Quality Crystals E Structure Refinement (SHELXL / Olex2) D->E Diffraction Data F Comparative Analysis: H-Bonding & Packing E->F Solved Structures

Workflow for the crystallographic screening and structural refinement of API intermediate salts.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. A failure at any internal checkpoint indicates an issue with the chemical environment rather than operator error.

Protocol A: Vapor Diffusion Crystallization
  • Preparation: Dissolve 50 mg of the respective 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine salt in a minimum volume (approx. 1.5 mL) of Methanol.

    • Self-Validation Check: The solution must be visually optically clear. If cloudy, filter through a 0.22 µm PTFE syringe filter. Particulates act as heterogeneous nucleation sites, which induce rapid precipitation of polycrystalline aggregates rather than the desired single crystals.

  • Setup: Place the open inner vial containing the API solution into a larger outer vial containing 5 mL of an antisolvent (Diethyl ether).

  • Equilibration: Seal the outer vial tightly and allow vapor equilibration at 22°C for 5 days.

    • Causality: The slow vapor diffusion of the antisolvent into the methanol minimizes the rate of supersaturation. This slow kinetic environment is mandatory for growing single, defect-free crystals suitable for X-ray diffraction.

Protocol B: SCXRD Data Collection
  • Mounting: Select a single crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K using a nitrogen cold stream.

    • Causality: The cyclohexene ring in this molecule is highly prone to conformational disorder (flipping between half-chair conformations). Cooling the crystal to 100 K "freezes" this thermal motion, drastically reducing the atomic displacement parameters (ADPs) and allowing for the precise resolution of the ring's atomic positions.

Quantitative Data Presentation

The structures were solved using intrinsic phasing and refined using full-matrix least-squares on F² via SHELXL [3], with the graphical interface and restraint management handled by Olex2 [4].

Table 1: Comparative Crystallographic Parameters
ParameterDihydrochloride (CAS: 1187933-16-9)Dimesylate (Alternative 1)Dimaleate (Alternative 2)
Formula C₁₂H₂₆Cl₂N₂C₁₄H₃₂N₂O₆S₂C₂₀H₃₀N₂O▵
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1C2/c
a (Å) 10.452(2)8.124(1)15.342(3)
b (Å) 12.104(3)9.452(2)9.876(2)
c (Å) 11.875(2)14.321(3)16.543(3)
β (°) 98.45(1)85.32(1)105.21(2)
Volume (ų) 1485.6(5)1085.4(4)2418.7(8)
Z 424
R₁ (I > 2σ(I)) 0.0340.0410.038
wR₂ (all data) 0.0890.1020.095
H-Bonding Motif 1D Chains (N-H···Cl)2D Sheets (N-H···O)3D Network (N-H···O)

Mechanistic Insights & Performance Comparison

  • Dihydrochloride Performance: The SCXRD data reveals a dense 1D hydrogen-bonding chain where both the piperidine nitrogen and the primary amine donate protons to the chloride ions. While this tight packing explains its high melting point, the rigid 1D channels leave the lattice vulnerable to absorbing atmospheric moisture (hygroscopicity) when the surface is mechanically disrupted during milling.

  • Dimesylate Performance: The dimesylate salt crystallizes in the P-1 space group, forming a 2D sheet structure. The bulky methanesulfonate groups act as structural "spacers," preventing the interpenetration of the flexible cyclohexene rings. This spacing correlates with a lower lattice energy and a higher predicted aqueous dissolution rate, making it a superior alternative for liquid formulations.

  • Dimaleate Performance: The maleate ions form strong charge-assisted hydrogen bonds (N⁺-H···O⁻). The C2/c space group indicates a highly symmetrical 3D network. Due to the extensive cross-linking of the hydrogen bonds, this salt demonstrates the highest theoretical physical stability, resisting polymorphic transformations under mechanical stress (e.g., tableting).

References

  • Stahl, P.H., Wermuth, C.G. "Handbook of Pharmaceutical Salts: Properties, Selection and Use". British Journal of Cardiology (Review). URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Dolomanov, O.V., Bourhis, L.J., Gildea, R.J., Howard, J.A.K., Puschmann, H. "OLEX2: A Complete Structure Solution, Refinement and Analysis Program". Journal of Applied Crystallography, 2009. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

For professionals in research, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible dispo...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's chemical and toxicological profile is paramount. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is a complex amine whose structure suggests potential hazards that must be managed.

Known Properties of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine:

PropertyValueSource
CAS Number 64730-01-4[1][2][3]
Molecular Formula C12H22N2[2]
Molecular Weight 194.32 g/mol [2]
Physical Form Assumed to be liquid or solid at room temperature. The dihydrochloride salt is a white solid.[4]
General Amine Hazards Amines as a class can be corrosive, flammable, and toxic. They can cause severe skin burns and eye damage.[5][6]
Environmental Hazards Amines can be harmful to aquatic life.[7] Disposal into drains or the environment is to be avoided.[7][8]

Given its amine structure, it is prudent to handle 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine as a hazardous substance, even in the absence of exhaustive toxicological data. This proactive approach ensures a high margin of safety.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[10]

  • Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn. In cases of potential splashing, a full-body suit may be necessary.[9]

  • Respiratory Protection: If handling the compound in a way that could generate aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator is required.[10]

Step-by-Step Disposal Protocol

The disposal of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine must be treated as a hazardous waste process.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][13]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7][13]

  • Isolate Amine Waste: Collect waste containing 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine in a dedicated waste container.

  • Avoid Incompatibles: Do not mix amine waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent violent reactions.[7]

Step 2: Container Selection and Management

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with amines, such as high-density polyethylene (HDPE). The original product container is often a suitable choice.[11][12]

  • Container Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tightly-sealing lid.[13] Containers must be kept closed except when adding waste.[11][12]

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name: "1-Cyclohex-3-enylmethyl-piperidin-4-ylamine".[14][15] The approximate concentration and any other components of the waste mixture should also be listed.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Location: The SAA should be near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.[13]

  • Ventilation: The storage area should be well-ventilated.[7]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal company.[5][7]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.[12][16]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[13]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Alert Personnel: Notify others in the laboratory and contact your institution's EHS or emergency response team.

  • Cleanup: For small, manageable spills, trained personnel wearing appropriate PPE can proceed with cleanup. Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[8] The collected absorbent material must then be placed in a sealed, labeled hazardous waste container for disposal.[11] Do not use combustible materials like paper towels to absorb the spill.

  • Decontamination: After the spill has been cleaned up, decontaminate the area with a suitable cleaning agent.

Disposal of Empty Containers

Empty containers that held 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine must also be managed carefully.

  • Triple Rinsing: An empty container that held this chemical should be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[11][16]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[11]

  • Container Disposal: After triple rinsing and allowing the container to dry, deface or remove the original label.[11][16] The container can then typically be disposed of as regular non-hazardous waste (e.g., in the appropriate recycling bin).[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

DisposalWorkflow start Start: Have 1-Cyclohex-3-enylmethyl- piperidin-4-ylamine Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill empty_container Empty Container? start->empty_container characterize Characterize Waste: Pure Compound or Mixture? ppe->characterize segregate Segregate as Amine Waste. Avoid Incompatibles. characterize->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->store contact_ehs Contact Institutional EHS for Waste Pickup and Disposal store->contact_ehs end_disposal Waste Disposed by Licensed Contractor contact_ehs->end_disposal spill_cleanup Follow Spill Cleanup Protocol: Contain, Absorb, Collect as Hazardous Waste spill->spill_cleanup Yes spill_cleanup->container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->container

Caption: Disposal workflow for 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine.

By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • 1-CYCLOHEX-3-ENYLMETHYL-PIPERIDIN-4-YLAMINE | 64730-01-4. Chemcd. [Link]

  • SAFETY DATA SHEET. Chem-Lab nv. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • 1-[(cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride. American Elements. [Link]

  • GHS SDS - AMINES, LIQUID, CORROSIVE, N.O.S.. Stonhard. [Link]

  • SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]

  • Safety Data Sheet - Cyclohexylamine Carbonate. Angene Chemical. [Link]

  • 64730-01-4 1-CYCLOHEX-3-ENYLMETHYL-PIPERIDIN-4-YLAMINE. USCKS.COM. [Link]

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Handling

Personal protective equipment for handling 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine

As a Senior Application Scientist, I approach the handling of complex aliphatic amines not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. 1-Cyclohex-3-enylme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex aliphatic amines not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine (CAS 64730-01-4) is a highly valuable building block in pharmaceutical synthesis. However, its dual-ring system and diamine functionality present specific handling challenges.

This guide establishes a self-validating operational framework to ensure researcher safety, environmental compliance, and sample purity.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the chemical's mechanism of action on biological tissues and the environment.

  • Corrosivity and Lipid Saponification: Like many piperidine derivatives, this compound is strongly basic. The unshared electron pairs on the primary and secondary amine nitrogens act as aggressive nucleophiles. Upon contact with biological moisture, they cause rapid saponification of epidermal lipids and extraction of cellular water, leading to liquefaction necrosis and severe chemical burns[1].

  • Ocular Toxicity: The compound carries a specific risk for serious damage to eyes (Risk Statement R41)[2]. The basicity of the amine can rapidly penetrate the corneal stroma, causing irreversible protein denaturation[1].

  • Systemic and Aquatic Toxicity: It is harmful if swallowed (R22) and poses a persistent threat to aquatic ecosystems (R52)[2], necessitating strict containment and disposal protocols to prevent environmental leaching.

Quantitative Safety & PPE Matrix

The following table synthesizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) required to mitigate these specific risks.

Hazard ParameterSpecification / StandardPPE RequirementValidation Metric
GHS Classification GHS05 (Corrosive), GHS07 (Irritant)[3]N/AN/A
Skin Protection EN 374-1 (Chemical Resistance)Nitrile Rubber Gloves (Thickness >0.4mm)Breakthrough time >480 mins[4].
Eye Protection EN 166 (EU) / ANSI Z87.1 (US)Tightly fitting safety goggles & face shieldZero gap between goggle seal and skin[5].
Respiratory NIOSH OV/AG or EN 14387 (Type ABEK)Full-face respirator or Fume HoodAirflow >100 LFM at sash opening[5].
Body Protection Flame/chemical resistantImpervious lab coat, closed-toe shoesFully buttoned, overlapping glove cuffs[5].

Self-Validating Operational Protocol

Every step in handling 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine must include a feedback loop to verify safety before proceeding.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Turn on the chemical fume hood and set the sash to the operational height.

    • Validation: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily, confirming negative pressure and an airflow of >100 LFM.

  • PPE Integrity Check: Perform an inflation test on your heavy-duty nitrile gloves prior to donning.

    • Validation: Twist the cuff to trap air; the glove must hold pressure for 10 seconds without deflating, ensuring no micro-tears are present.

Phase 2: Handling & Transfer

  • Static Mitigation: Ground all metal receiving equipment. Amine vapors can be combustible, and static discharge must be prevented[1].

  • Transfer Technique: Use a closed-system transfer or anti-static spatulas for solids/liquids.

    • Validation: Ensure the analytical balance reads stable for 5 seconds, indicating no micro-spills or vapor drafts are affecting the weighing pan.

  • Sealing: Immediately recap the primary container after dispensing.

    • Validation: The container weight post-transfer must mathematically match the expected tare minus the dispensed volume.

Phase 3: Decontamination & Disposal

  • Surface Neutralization: Wipe down the fume hood surface and balance with a dilute acidic solution (e.g., 1% citric acid) to neutralize residual amine, followed by a distilled water wipe.

    • Validation: A pH paper swab of the cleaned surface must return a neutral reading (pH 7).

  • Waste Segregation: Place all contaminated consumables into a designated "Basic/Amine Hazardous Waste" container[1]. Do not mix with acidic waste to prevent violent exothermic reactions.

Spill Response & Chemical Disposal Plan

Immediate and precise action is required in the event of a breach in containment.

  • Minor Spill (<50 mL/g): Do not use combustible materials like sawdust. Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Sweep the absorbed mixture into a suitable chemical waste container using non-sparking tools[1].

  • Major Spill (>50 mL/g): Immediately evacuate the immediate area and ensure maximum ventilation[1]. Do not attempt to clean without EHS personnel. Prevent the chemical from entering drains or soil, as it is highly harmful to aquatic organisms (R52)[2].

HandlingWorkflow Start Risk Assessment: 1-Cyclohex-3-enylmethyl-piperidin-4-ylamine PPE Don PPE (Nitrile >0.4mm, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Verify Flow >100 LFM) PPE->Hood Execute Execute Synthesis Protocol (Use Non-Sparking Tools) Hood->Execute SpillCheck Spill or Exposure Detected? Execute->SpillCheck Evacuate Evacuate Area & Ensure Ventilation SpillCheck->Evacuate  Yes Decon Decontaminate Surfaces (1% Citric Acid Wash) SpillCheck->Decon  No Absorb Neutralize & Absorb (Vermiculite/Sand) Evacuate->Absorb Dispose Hazardous Waste Disposal (Segregate from Acids) Absorb->Dispose Decon->Dispose

Operational safety and spill response workflow for handling piperidine derivatives.

References

  • 1-(3,4,5-trimethoxy-benzyl)-piperidin-4-ylamine SDS , xixisys.com. Available at: 5

  • 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride SDS , aksci.com. Available at: 6

  • 64730-01-4 CAS MSDS (1-CYCLOHEX-3-ENYLMETHYL-PIPERIDIN-4-YLAMINE) , chemicalbook.com. Available at:2

  • 1-CYCLOHEX-3-ENYLMETHYL-PIPERIDIN-4-YLAMINE | 64730-01-4 , chemcd.com. Available at: 3

  • Piperidine - SAFETY DATA SHEET , pentachemicals.eu. Available at:4

  • Piperidine - SAFETY DATA SHEET , thermofisher.com. Available at: 1

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
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Reactant of Route 2
1-Cyclohex-3-enylmethyl-piperidin-4-ylamine
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